Argadin
Description
a chitinase inhibitor, produced by Clonostachys sp. FO-7314; structure in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
289665-92-5 |
|---|---|
Molecular Formula |
C29H42N10O9 |
Molecular Weight |
674.7 g/mol |
IUPAC Name |
4-[(1S,4R,10S,13S,16S,18R)-10-[3-[[acetamido(amino)methylidene]amino]propyl]-18-hydroxy-16-(1H-imidazol-5-ylmethyl)-3,9,12,15,20-pentaoxo-2,8,11,14,17-pentazatricyclo[15.2.1.04,8]icosan-13-yl]butanoic acid |
InChI |
InChI=1S/C29H42N10O9/c1-15(40)34-29(30)32-9-3-6-18-27(47)38-10-4-7-20(38)25(45)37-19-12-22(41)39(28(19)48)21(11-16-13-31-14-33-16)26(46)35-17(24(44)36-18)5-2-8-23(42)43/h13-14,17-22,41H,2-12H2,1H3,(H,31,33)(H,35,46)(H,36,44)(H,37,45)(H,42,43)(H3,30,32,34,40)/t17-,18-,19-,20+,21-,22+/m0/s1 |
InChI Key |
FOZYKTUSOWWQGR-KNPYFFGGSA-N |
Isomeric SMILES |
CC(=O)NC(=NCCC[C@H]1C(=O)N2CCC[C@@H]2C(=O)N[C@H]3C[C@H](N(C3=O)[C@H](C(=O)N[C@H](C(=O)N1)CCCC(=O)O)CC4=CN=CN4)O)N |
Canonical SMILES |
CC(=O)NC(=NCCCC1C(=O)N2CCCC2C(=O)NC3CC(N(C3=O)C(C(=O)NC(C(=O)N1)CCCC(=O)O)CC4=CN=CN4)O)N |
Other CAS No. |
289665-92-5 |
Synonyms |
argadin cyclo(N(omega)-acetyl-L-arginyl-D-prolyl-homoseryl-histidyl-L- 2-aminoadipyl) |
Origin of Product |
United States |
Foundational & Exploratory
Argadin: A Potent Chitinase Inhibitor from Clonostachys sp.
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Argadin is a naturally occurring cyclic pentapeptide isolated from the fungus Clonostachys sp. strain FO-7314.[1][2][3] It has garnered significant interest within the scientific community due to its potent and selective inhibitory activity against family-18 chitinases, enzymes crucial for the growth and development of various organisms, including insects and fungi.[3][4] This technical guide provides a comprehensive overview of the discovery, biochemical properties, and mechanism of action of this compound. It includes a summary of its inhibitory activity, detailed experimental protocols for its isolation and synthesis, and visualizations of key processes to facilitate a deeper understanding for researchers and professionals in drug development.
Discovery and Producing Organism
This compound was discovered during a screening program of approximately 11,900 soil microorganism extracts for inhibitors of family-18 chitinases.[4] The producing organism was identified as the fungal strain FO-7314, which belongs to the genus Clonostachys.[1][2] Morphological characteristics confirmed the strain's identity as Clonostachys sp.[1] The discovery of this compound highlighted the potential of soil microorganisms as a source of novel bioactive compounds with therapeutic and agrochemical applications.[4]
Taxonomy of the Producing Organism
-
Genus: Clonostachys
-
Species: sp.
-
Strain: FO-7314
Biochemical Properties and Structure
This compound is a cyclic pentapeptide with the molecular formula C₂₉H₄₂N₁₀O₉ and a molecular weight of 674.72 g/mol .[2] It is characterized as a white powder, soluble in acidic water and acidic DMSO, slightly soluble in water and DMSO, and insoluble in methanol, acetone, and chloroform.[2]
The structure of this compound was elucidated as cyclo(Nω-acetyl-L-arginyl-D-prolyl-homoseryl-histidyl-L-2-aminoadipyl).[1] A unique feature of its structure is a covalent bond between the gamma-methylene of the homoserine residue and the alpha-amino group of the histidine residue.[1]
Quantitative Data: Inhibitory Activity
This compound exhibits potent inhibitory activity against a range of family-18 chitinases. Its efficacy is notably temperature-dependent, with significantly lower IC₅₀ values observed at lower temperatures. The inhibitory constants (IC₅₀ and Kᵢ) for this compound against various chitinases are summarized in the tables below.
Table 1: IC₅₀ Values of this compound Against Various Chitinases
| Chitinase Source | Temperature (°C) | IC₅₀ (µM) | Reference |
| Lucilia cuprina (blowfly) | 20 | 0.0034 | [2] |
| Lucilia cuprina (blowfly) | 37 | 0.15 | [1][2] |
| Streptomyces griseus | 37 | 1.9 | [2] |
| Bacillus subtilis | 37 | 1.9 | [2] |
Table 2: Kᵢ Value of this compound
| Chitinase Source | Temperature (°C) | Kᵢ (µM) | Reference |
| Serratia marcescens Chitinase B | 37 | 0.0192 | [2] |
| Aspergillus fumigatus ChiB1 | Not Specified | 0.033 | [5] |
Experimental Protocols
Fermentation of Clonostachys sp. FO-7314
While a detailed, step-by-step protocol for the fermentation of Clonostachys sp. FO-7314 for the specific purpose of this compound production is not extensively documented in publicly available literature, general fermentation procedures for Clonostachys species can be adapted. The following is a generalized protocol based on common fungal fermentation practices.
-
Inoculum Preparation: A pure culture of Clonostachys sp. FO-7314 is grown on a suitable agar medium, such as Potato Dextrose Agar (PDA), for several days until sufficient sporulation is observed.
-
Seed Culture: A seed culture is initiated by inoculating a liquid medium with spores or mycelial fragments from the agar plate. The seed culture is incubated on a rotary shaker to ensure aerobic growth.
-
Production Fermentation: The production culture is started by inoculating a larger volume of a suitable production medium with the seed culture. The composition of the production medium is critical for secondary metabolite production and would typically include a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., peptone, yeast extract), and mineral salts.
-
Incubation: The production culture is incubated for an extended period (several days to weeks) under controlled conditions of temperature, pH, and aeration to maximize the yield of this compound.
Isolation and Purification of this compound
This compound is isolated from the cultured mycelium of Clonostachys sp. FO-7314.[1][3] The purification process involves a combination of chromatographic techniques.[1][3]
-
Extraction: The fungal mycelium is harvested from the culture broth by filtration. The mycelium is then extracted with a suitable solvent to release the intracellular this compound.
-
Cation Exchange Chromatography: The crude extract is subjected to cation exchange chromatography to separate compounds based on their net positive charge.
-
Adsorption Chromatography: Further purification is achieved using adsorption chromatography, where separation is based on the differential adsorption of compounds to the stationary phase.
-
Gel Filtration Chromatography: The final purification step employs gel filtration chromatography, which separates molecules based on their size.
Solid-Phase Synthesis of this compound
The total synthesis of this compound has been successfully achieved using a solid-phase peptide synthesis (SPPS) approach.[1][6] This method allows for the efficient and rapid assembly of the peptide backbone.
-
Resin Attachment: The synthesis begins with the attachment of the first amino acid, typically through its side chain, to a solid support resin.
-
Peptide Chain Elongation: The linear peptide chain is assembled in a stepwise manner by the sequential addition of protected amino acids. Each cycle involves the deprotection of the N-terminal amine and the coupling of the next amino acid.
-
Cyclization: Once the linear peptide is assembled, it is cyclized on the resin.
-
Side-Chain Modification: Any necessary modifications to the amino acid side chains are performed.
-
Cleavage and Deprotection: The final step involves the cleavage of the cyclic peptide from the resin and the removal of all protecting groups to yield the final this compound product.
Chitinase Inhibition Assay
The inhibitory activity of this compound against chitinase can be determined using a colorimetric assay with a chromogenic substrate, such as p-nitrophenyl β-D-N,N'-diacetylchitobiose.
-
Enzyme and Substrate Preparation: Prepare solutions of the target chitinase and the chromogenic substrate in a suitable buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound.
-
Assay Reaction: In a microplate, mix the enzyme, inhibitor (or buffer for control), and pre-incubate for a specific time. Initiate the reaction by adding the substrate.
-
Measurement: After a set incubation period, stop the reaction and measure the absorbance of the released p-nitrophenol at a specific wavelength (e.g., 405 nm).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value by plotting the inhibition percentage against the inhibitor concentration.
Mandatory Visualizations
This compound Discovery and Production Workflow
Caption: Workflow for the discovery and production of this compound.
Mechanism of Chitinase Inhibition by this compound
Caption: this compound's mechanism of chitinase inhibition.
Biological Activity and Mechanism of Action
This compound functions as a potent inhibitor of family-18 chitinases by mimicking the structure of the natural chitin substrate.[2] X-ray crystallography studies of the this compound-chitinase complex have revealed that the backbone and side chains of this compound occupy the active site of the enzyme in a manner similar to chitooligosaccharides.[2] This competitive inhibition prevents the binding and subsequent hydrolysis of chitin, thereby disrupting processes that are dependent on chitin degradation.
Insecticidal Activity
The inhibition of chitinases, which are essential for the molting process in insects, makes this compound a potential insecticidal agent.[3] In vivo studies have shown that the injection of this compound into American cockroach (Periplaneta americana) larvae arrested the molting process, leading to mortality.[2] At a dose of 20 µg per larva, 60% mortality was observed, while a 2 µg dose resulted in 38% mortality.[2]
Other Biological Activities
This compound has been tested for other biological activities and was found to not inhibit the growth of various bacteria, yeast, or fungi at a concentration of 10 µ g/disc .[2] It also did not show cytotoxic activity against P388, KB, or HL-60 cancer cell lines at concentrations up to 25 µg/ml.[2]
Conclusion and Future Perspectives
This compound, a cyclic pentapeptide produced by Clonostachys sp., represents a significant discovery in the field of natural product inhibitors. Its potent and selective inhibition of family-18 chitinases, coupled with its demonstrated in vivo insecticidal activity, positions it as a promising lead compound for the development of novel insecticides and potentially other therapeutic agents. The successful total synthesis of this compound opens avenues for the creation of analogues with improved potency, selectivity, and pharmacokinetic properties. Further research into the fermentation conditions of Clonostachys sp. FO-7314 could lead to enhanced production yields, making this compound more accessible for extensive biological evaluation and preclinical development. The detailed understanding of its mechanism of action provides a solid foundation for structure-based drug design efforts aimed at developing next-generation chitinase inhibitors.
References
- 1. Solid-phase total synthesis of the chitinase inhibitor this compound using a supported acetal resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a new chitinase inhibitor, produced by Clonostachys sp. FO-7314 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent development of two chitinase inhibitors, Argifin and this compound, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solid-phase synthesis of cyclic peptide chitinase inhibitors : SAR of the argifin scaffold - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B815077J [pubs.rsc.org]
An In-depth Technical Guide to Argadin: Molecular Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Argadin is a potent, naturally occurring cyclic pentapeptide inhibitor of family-18 chitinases, enzymes crucial for the growth and development of various organisms, including insects and fungi. Isolated from the fungus Clonostachys sp. FO-7314, this compound's unique structure and nanomolar inhibitory activity have positioned it as a significant lead compound in the development of novel insecticides and antifungal agents. This technical guide provides a comprehensive overview of this compound's molecular structure, chemical properties, and the experimental methodologies used for its characterization.
Molecular Structure
This compound is a cyclic pentapeptide with the molecular formula C₂₉H₄₂N₁₀O₉ and a molecular weight of 674.72 g/mol .[1] Its structure was elucidated through a combination of spectroscopic methods and has been confirmed by total synthesis.[2][3] The constituent amino acids are Nω-acetyl-L-arginine, D-proline, L-2-aminoadipic acid, L-histidine, and a modified L-aspartic acid β-semialdehyde residue.[4][5] A key structural feature is the covalent bond between the γ-methylene of the homoserine residue (derived from aspartic acid) and the α-amino group of the histidine residue, forming an unusual hemiaminal linkage within the cyclic structure.[4][5]
The stereochemistry of this compound has been determined through X-ray crystallography of the this compound-chitinase complex, revealing the specific spatial arrangement of the amino acid residues that is critical for its potent inhibitory activity.[1]
Chemical and Physical Properties
This compound is a white powder with distinct solubility characteristics. It is soluble in acidic water and acidic DMSO, slightly soluble in water and DMSO, and insoluble in methanol, acetone, and chloroform.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₉H₄₂N₁₀O₉ | [1] |
| Molecular Weight | 674.72 g/mol | [1] |
| Appearance | White powder | [1] |
| Solubility | Soluble in acidic H₂O, acidic DMSO; Slightly soluble in H₂O, DMSO; Insoluble in MeOH, acetone, CHCl₃ | [1] |
Biological Activity: Chitinase Inhibition
This compound is a highly potent inhibitor of family-18 chitinases, exhibiting nanomolar to sub-micromolar inhibitory constants. Its mechanism of action involves mimicking the natural chitin substrate and binding tightly to the active site of the enzyme.[1] The Nω-acetyl-L-arginine and L-histidine residues of this compound play crucial roles in establishing key hydrogen bonding interactions with the catalytic residues of the chitinase.[2]
Table 2: In Vitro Inhibitory Activity of this compound against Various Chitinases
| Chitinase Source | Assay Conditions | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| Lucilia cuprina (blowfly) | 20°C | 3.4 | - | [5] |
| Lucilia cuprina (blowfly) | 37°C | 150 | - | [5] |
| Serratia marcescens | 37°C | - | 19.2 | [1] |
| Bacillus subtilis | 37°C | 1900 | - | [1] |
| Streptomyces griseus | 37°C | 1900 | - | [1] |
Experimental Protocols
Isolation and Purification of this compound from Clonostachys sp. FO-7314
The following protocol describes the general steps for the isolation and purification of this compound from the mycelium of Clonostachys sp. FO-7314.[4][5]
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Evaluation of a chromogenic chito-oligosaccharide analogue, p-nitrophenyl-beta-D-N,N'-diacetylchitobiose, for the measurement of the chitinolytic activity of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a new chitinase inhibitor, produced by Clonostachys sp. FO-7314 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Potent Chitinase Inhibitor Argadin: A Deep Dive into its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argadin, a cyclic pentapeptide isolated from the fungus Clonostachys sp. FO-7314, has emerged as a powerful and specific inhibitor of family 18 chitinases.[1][2] Chitinases are a class of enzymes responsible for the degradation of chitin, a crucial structural component of the cell walls of fungi and the exoskeletons of insects and other arthropods.[3] The potent inhibitory action of this compound against these enzymes positions it as a significant lead compound for the development of novel antifungal and insecticidal agents. Furthermore, with the growing understanding of the role of mammalian chitinases in inflammatory and allergic diseases such as asthma, this compound and its analogues are being explored for their therapeutic potential in human health.[3][4] This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, inhibitory potency, detailed experimental protocols for its study, and its impact on relevant biological pathways.
Physicochemical Properties and Structure
This compound is a cyclic pentapeptide with the molecular formula C₂₉H₄₂N₁₀O₉ and a molecular weight of 674.72.[5] Its structure was elucidated as cyclo(Nω-acetyl-L-arginyl-D-prolyl-homoseryl-histidyl-L-2-aminoadipyl), featuring a unique bond between the γ-methylene of the homoseryl residue and the α-amino group of the histidyl residue.[1] this compound is a white powder, soluble in acidic water and DMSO, and insoluble in methanol, acetone, and chloroform.[2]
Mechanism of Action
Crystallographic studies of this compound in complex with various chitinases, including Serratia marcescens chitinase B, have revealed a fascinating mechanism of action based on molecular mimicry.[5][6] this compound's backbone and side chains are positioned within the enzyme's active site to mimic the binding of the natural chitooligosaccharide substrate.[5] Specifically, the carbonyl oxygen of the histidine residue in this compound occupies a position nearly identical to that of the scissile oxygen in the chitinase-substrate complex.[2][5] This allows it to form a crucial hydrogen bond with the catalytic acid residue (e.g., Glu144 in Serratia marcescens chitinase B), effectively blocking the catalytic machinery of the enzyme.[5] This competitive inhibition mechanism accounts for the high affinity and specificity of this compound for family 18 chitinases.[7]
Quantitative Inhibitory Activity
This compound exhibits potent inhibitory activity against a range of chitinases from different organisms. Its efficacy is often measured by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), with lower values indicating greater potency. The inhibitory activity of this compound is notably temperature-dependent, showing increased potency at lower temperatures.[1][3]
| Chitinase Source | IC50 / Ki (µM) | Temperature (°C) | Reference |
| Lucilia cuprina (blowfly) | 0.15 (IC50) | 37 | [1] |
| Lucilia cuprina (blowfly) | 0.0034 (IC50) | 20 | [1][8] |
| Serratia marcescens Chitinase B | 0.0192 (Ki) | 37 | [2] |
| Streptomyces griseus | 1.9 (IC50) | 37 | [2] |
| Bacillus subtilis | 1.9 (IC50) | 37 | [2] |
| Aspergillus fumigatus Chitinase B1 | Nanomolar to Micromolar Range | Not Specified | [3] |
| Human Chitotriosidase | Nanomolar to Micromolar Range | Not Specified | [3] |
| Acidic Mammalian Chitinase | Nanomolar to Micromolar Range | Not Specified | [3] |
Table 1: Inhibitory Potency of this compound against Various Chitinases
In Vivo Biological Activity
The potent in vitro chitinase inhibition by this compound translates to significant biological effects in vivo, particularly as an insecticidal agent.
| Organism | Experiment | Results | Reference |
| American Cockroach (Periplaneta americana) Larvae | Injection of 2 µg of this compound | 38% mortality and arrested molting | [5] |
| American Cockroach (Periplaneta americana) Larvae | Injection of 20 µg of this compound | 60% mortality and arrested molting | [5] |
Table 2: Insecticidal Activity of this compound
Notably, this compound did not show any growth inhibition against tested bacteria, yeast, or fungi at a concentration of 10 µ g/disc , suggesting its primary mode of action is through chitinase inhibition rather than general cytotoxicity.[2]
Experimental Protocols
Chitinase Inhibition Assay (Spectrophotometric DNS Method)
This protocol outlines a common method for determining the inhibitory activity of compounds like this compound against chitinases by measuring the amount of reducing sugars produced from chitin hydrolysis.
Materials:
-
Colloidal Chitin (Substrate)
-
Chitinase Enzyme Solution
-
This compound (or other inhibitor) solution at various concentrations
-
0.1 M Sodium Phosphate Buffer (pH 7.0)
-
3,5-Dinitrosalicylic Acid (DNS) Reagent
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the test sample by mixing 1 ml of 0.1% colloidal chitin in phosphate buffer, 1 ml of the chitinase enzyme solution, and the desired concentration of this compound. For the control (no inhibition), substitute the this compound solution with the buffer. Prepare a blank by replacing the enzyme solution with buffer.[6]
-
Incubation: Incubate the reaction mixtures at the desired temperature (e.g., 37°C) for a specific period (e.g., 1 hour).[6]
-
Reaction Termination: Stop the enzymatic reaction by adding 3 ml of DNS reagent to each tube.[6]
-
Color Development: Heat the tubes in a boiling water bath for 5-15 minutes to allow for color development.[6]
-
Measurement: After cooling the tubes to room temperature, measure the absorbance of the solutions at 540 nm using a spectrophotometer.[6]
-
Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test samples containing this compound to the control. The IC50 value can then be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
X-ray Crystallography of this compound-Chitinase Complex (General Protocol)
This protocol provides a general workflow for determining the three-dimensional structure of a chitinase in complex with this compound.
Materials:
-
Purified Chitinase
-
This compound
-
Crystallization Buffers and Screens
-
X-ray Diffraction Equipment (Synchrotron or in-house source)
Procedure:
-
Co-crystallization:
-
Incubate the purified chitinase with a molar excess of this compound to ensure complex formation.
-
Set up crystallization trials using vapor diffusion (hanging or sitting drop) methods, screening a wide range of buffer conditions (pH, precipitant concentration, additives).
-
Monitor the trials for the growth of single, well-diffracting crystals.
-
-
Crystal Soaking (Alternative Method):
-
Grow crystals of the apo-chitinase (without this compound).
-
Prepare a solution of this compound in a cryoprotectant-compatible buffer.
-
Soak the apo-crystals in the this compound solution for a defined period to allow the inhibitor to diffuse into the crystal and bind to the enzyme.
-
-
Data Collection:
-
Cryo-cool the crystals in liquid nitrogen to prevent radiation damage.
-
Mount the crystal on a goniometer and expose it to a focused X-ray beam.
-
Collect a complete diffraction dataset by rotating the crystal in the beam.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using molecular replacement, using a known chitinase structure as a search model.
-
Build the model of the this compound-chitinase complex into the electron density map and refine the structure to obtain a final, high-resolution model.
-
Signaling Pathways and Biological Implications
The inhibition of chitinases by this compound has significant implications for various biological pathways, particularly in the context of fungal pathogenesis, insect physiology, and mammalian inflammatory responses.
Disruption of Fungal Cell Wall Integrity
In fungi, chitin is a vital component of the cell wall, and chitinases are crucial for cell wall remodeling during growth, budding, and septum formation. By inhibiting these enzymes, this compound can disrupt the normal cell cycle and compromise the structural integrity of the fungal cell wall, leading to cell lysis and death.
Interference with Insect Molting
In insects, chitin is the primary component of the exoskeleton (cuticle). The molting process, which is essential for growth, involves the controlled degradation of the old cuticle by chitinases. This compound's inhibition of these enzymes leads to a failure in ecdysis (shedding of the old cuticle), resulting in developmental arrest and mortality.[1][8]
Modulation of Mammalian Inflammatory Responses
While mammals do not synthesize chitin, they possess chitinases and chitinase-like proteins that are implicated in inflammatory and immune responses. Acidic Mammalian Chitinase (AMCase) and chitotriosidase are active chitinases, while others like YKL-40 (chitinase-3-like-1) have lectin-like functions. These proteins are involved in Th2-mediated inflammatory pathways, such as those seen in asthma. Chitin particles can trigger an inflammatory response through receptors like Toll-like receptor 2 (TLR-2), leading to the activation of signaling pathways like NF-κB and the production of pro-inflammatory cytokines. By inhibiting mammalian chitinases, compounds like this compound could potentially modulate these inflammatory cascades, suggesting a therapeutic role in diseases like asthma.[1][3]
Conclusion and Future Directions
This compound stands out as a highly potent and specific inhibitor of family 18 chitinases with demonstrated in vivo efficacy as an insecticide. Its unique mechanism of action, involving the mimicry of the enzyme's natural substrate, provides a strong foundation for the rational design of new and improved inhibitors. The successful total synthesis of this compound opens the door for the generation of a wide range of analogues for structure-activity relationship (SAR) studies.[3] Future research will likely focus on optimizing the potency, selectivity, and pharmacokinetic properties of this compound-based compounds for their development as novel antifungal and insecticidal agents. Furthermore, the exploration of their activity against mammalian chitinases holds promise for the development of new therapeutics for inflammatory diseases. The detailed understanding of this compound's biological activity, as outlined in this guide, serves as a critical resource for scientists and researchers dedicated to advancing these exciting fields of drug discovery and development.
References
- 1. Role of mammalian chitinases in inflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Role of Chitin and Chitinase/Chitinase-Like Proteins in Inflammation, Tissue Remodeling, and Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of mammalian chitinases in inflammatory conditions [jstage.jst.go.jp]
- 5. Chitin and Its Effects on Inflammatory and Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijariit.com [ijariit.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
Argadin: A Potent Peptide Inhibitor of Glycosidases
A Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive technical overview of argadin, a naturally occurring cyclic peptide that has garnered significant interest for its potent and specific inhibition of family 18 chitinases. This compound stands out as the first peptide-based inhibitor of glycosidases demonstrating nanomolar efficacy, making it a valuable tool for studying enzyme mechanisms and a promising lead compound for the development of novel therapeutics, including fungicides and insecticides.
Introduction to this compound
This compound is a microbial natural product first isolated from the culture broth of the fungal strain Clonostachys sp. FO-7314[1]. It was identified as a powerful chitinase inhibitor, a class of enzymes that hydrolyze chitin, the second most abundant polysaccharide in nature[2][3]. Chitin is a critical structural component in the cell walls of fungi and the exoskeletons of invertebrates like insects[2]. Consequently, inhibitors of chitinase are of great interest as potential fungicides and insecticides[2][3]. This compound's unique peptide structure and its potent, nanomolar-level inhibition distinguish it from other known chitinase inhibitors[4].
Physicochemical Properties and Structure
This compound is a cyclic pentapeptide with a molecular weight of 674.72 g/mol and the chemical formula C₂₉H₄₂N₁₀O₉[4]. Its structure was elucidated through crystallographic analysis of the this compound-chitinase complex[4]. The peptide is composed of Nψ-acetyl-L-arginine, D-proline, L-aspartic β-semialdehyde, L-histidine, and L-2-aminoadipic acid[4]. A key structural feature is the bond between the aldehyde carbon of the aspartic β-semialdehyde and the α-amino group of the histidine residue[4].
Physical Properties:
-
Appearance: White powder.
-
Solubility: Soluble in acidic water and acidic DMSO; slightly soluble in water and DMSO; insoluble in methanol, acetone, and chloroform.
Mechanism of Glycosidase Inhibition
This compound functions as a competitive inhibitor that mimics the structure and interactions of the natural chitooligosaccharide substrate within the enzyme's active site[4]. X-ray crystallography of the this compound-Serratia marcescens chitinase B complex has provided a detailed view of its inhibitory mechanism[4].
Key interactions include:
-
The this compound backbone and side chains closely replicate the binding of the carbohydrate substrate[4].
-
The carbonyl oxygen of the histidine residue in this compound occupies nearly the same position as the scissile oxygen of the substrate in the enzyme-substrate complex[4].
-
This carbonyl oxygen forms a crucial hydrogen bond with the catalytic acid residue (Glu144 in S. marcescens chitinase B), effectively inactivating the enzyme[4].
This profound substrate mimicry explains its high affinity and potent inhibitory activity against family 18 chitinases[5].
Caption: Mechanism of this compound's competitive inhibition of chitinase.
Quantitative Inhibitory Activity
This compound exhibits potent inhibitory activity against a range of chitinases from different organisms. Its efficacy is often temperature-dependent, showing significantly lower IC₅₀ values at reduced temperatures[1]. The inhibitory constants (Kᵢ) and IC₅₀ values are summarized below.
| Enzyme Source | Enzyme Name | Temperature (°C) | Inhibition Value (µM) | Value Type | Reference |
| Sheep Blowfly (Lucilia cuprina) | Chitinase | 20 | 0.0034 | IC₅₀ | |
| Sheep Blowfly (Lucilia cuprina) | Chitinase | 37 | 0.15 | IC₅₀ | [1] |
| Fungus (Aspergillus fumigatus) | ChiB1 | Not Specified | 0.033 | Kᵢ | [6] |
| Bacterium (Serratia marcescens) | Chitinase B | 37 | 0.0192 | Kᵢ | |
| Bacterium (Streptomyces griseus) | Chitinase | 37 | 1.9 | IC₅₀ | |
| Bacterium (Bacillus subtilis) | Chitinase | 37 | 1.9 | IC₅₀ |
Biological and Physiological Effects
The primary biological effect of this compound resulting from chitinase inhibition is the disruption of processes involving chitin remodeling, such as molting in insects[1][7].
-
Insecticidal Activity: When injected into American cockroach (Periplaneta americana) larvae, this compound effectively arrests the molting process, leading to significant mortality. In one study, injections of 20 µg and 2 µg of this compound resulted in 60% and 38% mortality, respectively, while control groups showed no mortality[4].
-
Specificity: this compound did not demonstrate inhibitory effects on the growth of tested bacteria, yeast, or fungi at a concentration of 10 µ g/disc . Furthermore, it showed no cytotoxicity against P388, KB, or HL-60 cancer cell lines at 25 µg/ml.
Experimental Protocols
Isolation and Purification of this compound
This compound was originally isolated from the mycelium of a cultured broth of Clonostachys sp. FO-7314[1]. The purification process involves a multi-step chromatographic procedure.
Methodology:
-
Extraction: The cultured mycelium is harvested and extracted to obtain a crude mixture containing this compound.
-
Cation Exchange Chromatography: The crude extract is first subjected to cation exchange chromatography to separate compounds based on their net positive charge.
-
Adsorption Chromatography: The resulting fractions are further purified using adsorption chromatography, which separates molecules based on their affinity for the stationary phase.
-
Gel Filtration Chromatography: The final purification step employs gel filtration (size-exclusion) chromatography to separate molecules based on their size, yielding pure this compound[1].
Caption: Workflow for the isolation and characterization of this compound.
Chitinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the IC₅₀ value of this compound against a target chitinase using a chromogenic substrate.
Materials:
-
Target Chitinase (e.g., from S. marcescens or insect source).
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
This compound stock solution (in an appropriate solvent like acidic water or DMSO).
-
Chromogenic substrate (e.g., p-nitrophenyl N,N'-diacetyl-β-D-chitobioside).
-
Stop Solution (e.g., 1 M Na₂CO₃).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer.
-
This compound solution at various concentrations (or vehicle for control).
-
Target chitinase solution (pre-warmed to the desired temperature, e.g., 37°C).
-
-
Pre-incubation: Incubate the plate for 5-10 minutes at the assay temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the chromogenic substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at the assay temperature for a defined period (e.g., 30 minutes).
-
Stop Reaction: Add the stop solution to each well to terminate the reaction. The stop solution also develops the color of the p-nitrophenol product.
-
Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.
-
Conclusion and Future Perspectives
This compound is a landmark discovery in the field of glycosidase inhibitors, demonstrating that peptide-based molecules can achieve high potency and specificity[4]. Its detailed mechanism of action, elucidated through structural biology, provides an invaluable template for the rational design of new, more potent, or more specific inhibitors[3][5]. The demonstrated insecticidal activity underscores its potential for development in agriculture and pest control[1][4]. For researchers and drug development professionals, this compound serves as both a powerful chemical probe for studying chitinase function and a compelling scaffold for creating next-generation therapeutic and agricultural agents.
References
- 1. This compound, a new chitinase inhibitor, produced by Clonostachys sp. FO-7314 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent development of two chitinase inhibitors, Argifin and this compound, produced by soil microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent development of two chitinase inhibitors, Argifin and this compound, produced by soil microorganisms [jstage.jst.go.jp]
- 4. satoshi-omura.info [satoshi-omura.info]
- 5. Structure-Based Dissection of the Natural Product Cyclopentapeptide Chitinase Inhibitor Argifin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. researchgate.net [researchgate.net]
Argadin: A Technical Guide to its Insecticidal and Fungicidal Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Argadin is a potent, naturally occurring cyclic peptide inhibitor of Family-18 chitinases, enzymes crucial for the structural integrity of insect exoskeletons and fungal cell walls. This technical guide provides a comprehensive overview of the existing research on this compound's insecticidal and fungicidal properties. It details its mechanism of action, summarizes key quantitative data, and outlines the experimental protocols used in its evaluation. This document is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel pest control agents.
Introduction
The search for novel and effective insecticides and fungicides is a continuous effort driven by the need to manage agricultural pests, disease vectors, and pathogenic fungi. A promising strategy in this endeavor is the targeting of enzymes essential for the survival and growth of these organisms. Chitinases, a group of enzymes that hydrolyze chitin, represent a prime target due to the abundance of chitin in the exoskeletons of insects and the cell walls of fungi.[1][2][3] this compound, a cyclic pentapeptide isolated from the fungus Clonostachys sp. FO-7314, has emerged as a significant subject of study due to its potent inhibitory activity against these enzymes.[4][5][6] This guide synthesizes the available scientific literature on this compound, with a focus on its potential applications in insect and fungal control.
Mechanism of Action: Chitinase Inhibition
This compound's primary mechanism of action is the potent and specific inhibition of Family-18 chitinases.[7] Chitin, a polymer of N-acetylglucosamine, is a vital structural component for a wide range of organisms, including insects and fungi.[1] Chitinases are responsible for the degradation and remodeling of chitin, processes that are essential for insect molting (ecdysis) and fungal cell division and morphogenesis.[1]
By binding to the active site of chitinase, this compound effectively blocks the enzyme's catalytic activity. Structural studies have revealed that this compound's complex three-dimensional structure allows it to mimic the binding of the natural chitin substrate, leading to a strong and specific interaction with the enzyme.[8] This inhibition of chitinase activity disrupts the normal physiological processes in insects and fungi, leading to developmental defects and, in the case of insects, mortality.[4][6]
Insecticidal Research
Research has demonstrated this compound's potential as an insecticide, primarily through its ability to disrupt the molting process in insects.
Quantitative Data
The insecticidal activity of this compound has been quantified in studies using the American cockroach (Periplaneta americana) and its inhibitory effects on blowfly (Lucilia cuprina) chitinase have been determined.[4][6][8]
| Parameter | Species | Value | Conditions | Reference(s) |
| Mortality | Periplaneta americana (larvae) | 60% | 20 µ g/larva , injection | [8] |
| 38% | 2 µ g/larva , injection | [8] | ||
| IC₅₀ | Lucilia cuprina (chitinase) | 3.4 nM | 20°C | [4][6] |
| 150 nM | 37°C | [4][6] | ||
| Kᵢ | Serratia marcescens (chitinase B) | 19.2 nM | 37°C | |
| IC₅₀ | Streptomyces griseus (chitinase) | 1.9 µM | 37°C | |
| IC₅₀ | Bacillus subtilis (chitinase) | 1.9 µM | 37°C |
Experimental Protocols
-
Test Organism: American cockroach (Periplaneta americana) larvae.
-
Procedure:
-
This compound is dissolved in a suitable solvent. Note: The specific solvent and concentration were not detailed in the reviewed literature.
-
The this compound solution is injected into the ventral abdominal part of the cockroach larvae.[4][6] Note: The exact volume of the injection and the age or developmental stage of the larvae were not specified in the available literature.
-
A control group is injected with the solvent alone.
-
Mortality is observed and recorded over a period of time. The referenced study observed mortality after day 1, with no mortality in the control group.[8]
-
-
Enzyme Source: Chitinase is purified from the target organism (e.g., Lucilia cuprina).
-
Substrate: A suitable chitin-derived substrate that produces a detectable product upon enzymatic cleavage is used.
-
Procedure:
-
The chitinase enzyme is pre-incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 20°C or 37°C).
-
The amount of product formed is measured using a suitable detection method (e.g., spectrophotometry).
-
The IC₅₀ value, the concentration of this compound required to inhibit 50% of the enzyme's activity, is calculated.
-
References
- 1. ijarbs.com [ijarbs.com]
- 2. researchgate.net [researchgate.net]
- 3. Control of American Cockroach (Periplaneta americana) in Municipal Sewage Disposal System, Central Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a new chitinase inhibitor, produced by Clonostachys sp. FO-7314 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a New Chitinase Inhibitor, Produced by Clonostachys sp.FO-7314 [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. pharm.or.jp [pharm.or.jp]
- 8. satoshi-omura.info [satoshi-omura.info]
An In-depth Technical Guide to the Argadin-Chitinase Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Argadin-chitinase complex, a subject of significant interest in the development of novel fungicides, pesticides, and potential therapeutics. This compound, a potent, naturally occurring cyclic peptide, serves as a powerful inhibitor of family-18 chitinases. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes the critical pathways and workflows involved.
Introduction to this compound and Chitinases
Chitinases (EC 3.2.1.14) are a class of glycoside hydrolase enzymes that catalyze the degradation of chitin, a major structural component of fungal cell walls and the exoskeletons of arthropods.[1][2] Due to their essential role in the life cycles of these organisms, chitinases have become a prime target for the development of inhibitory compounds.
This compound is a cyclic pentapeptide inhibitor of family-18 chitinases, originally isolated from the culture broth of the fungus Clonostachys sp. FO-7314.[3][4] Its unique structure allows it to mimic the natural chitooligosaccharide substrate, binding with high affinity to the enzyme's active site and blocking its catalytic function. This potent inhibitory activity, with reported nanomolar efficacy, makes the this compound-chitinase complex a critical area of study for designing next-generation inhibitors.[3]
Quantitative Inhibition Data
This compound exhibits potent inhibitory activity against a range of family-18 chitinases from various organisms. The following table summarizes the key inhibition constants (IC₅₀ and Kᵢ) that have been experimentally determined.
| Enzyme Source | Chitinase Type | Temperature | Inhibition Constant | Reference |
| Lucilia cuprina (Blowfly) | Family-18 | 20°C | IC₅₀: 3.4 nM | [2][3] |
| 37°C | IC₅₀: 150 nM | [2][3] | ||
| Serratia marcescens | Chitinase B (Family-18) | 37°C | Kᵢ: 19.2 nM | |
| Streptomyces griseus | Family-18 | 37°C | IC₅₀: 1.9 µM | |
| Bacillus subtilis | Family-18 | 37°C | IC₅₀: 1.9 µM | |
| Aspergillus fumigatus | Chitinase B1 (Family-18) | N/A | Potent Inhibition | [1] |
| Homo sapiens | Chitotriosidase (HCHT) | N/A | Potent Inhibition | [1] |
| Homo sapiens | Acidic Mammalian Chitinase (AMCase) | N/A | Lower Affinity vs. HCHT | [5] |
Note: IC₅₀ is the half-maximal inhibitory concentration. Kᵢ is the inhibition constant.
Mechanism of Action
This compound functions as a competitive inhibitor, directly competing with the chitin substrate for binding to the enzyme's active site. Structural studies of the this compound-Serratia marcescens Chitinase B complex have revealed that the cyclic peptide backbone and its side chains intricately mimic the binding of a chitooligosaccharide.[6][7] The inhibitor occupies the -1, +1, and +2 subsites of the chitin-binding groove.[8] A critical interaction involves the carbonyl oxygen of this compound's histidine residue, which forms a hydrogen bond with the catalytic acid residue (e.g., Glu144 in S. marcescens ChiB), mimicking the position of the scissile oxygen in the natural substrate-enzyme complex. This high-affinity binding effectively blocks substrate access and prevents catalysis.
In biological systems such as insects, this inhibition has significant downstream effects. Chitin degradation is a critical step in the molting process (ecdysis), where the old exoskeleton must be broken down.[8] By inhibiting chitinases, this compound prevents this degradation, trapping the insect in its old cuticle and ultimately leading to mortality.[2][3]
Experimental Protocols
This section details the methodologies for the isolation, characterization, and structural analysis of the this compound-chitinase complex.
Purification of this compound from Clonostachys sp. FO-7314
This compound is isolated from the mycelium of the cultured fungus. The purification protocol involves a multi-step chromatographic process to separate the compound from the complex culture extract.[3]
Protocol Steps:
-
Mycelium Extraction: The cultured mycelium from the Clonostachys sp. FO-7314 fermentation broth is harvested and extracted with an appropriate solvent (e.g., aqueous acetone or methanol) to obtain a crude extract containing this compound.
-
Cation Exchange Chromatography: The crude extract is acidified and applied to a cation exchange column (e.g., Dowex 50WX2). The column is washed, and the active fractions containing this compound are eluted using a basic buffer (e.g., aqueous ammonia).
-
Adsorption Chromatography: The active fractions are then subjected to adsorption chromatography. A resin such as Diaion HP-20 is commonly used. The column is loaded and washed with water, followed by a stepwise gradient of increasing methanol concentration to elute this compound.
-
Gel Filtration Chromatography: The final purification step involves size-exclusion chromatography using a resin like Sephadex LH-20. The column is equilibrated and eluted with methanol. Fractions are collected and assayed for chitinase inhibitory activity to identify pure this compound.
-
Purity Analysis: The purity of the final product is confirmed by High-Performance Liquid Chromatography (HPLC).
Chitinase Inhibition Assay (IC₅₀ Determination)
The inhibitory potency of this compound is determined by measuring the reduction in chitinase activity in its presence. A common method uses a chromogenic or fluorogenic chitin-like substrate.
Materials:
-
Enzyme: Purified chitinase (e.g., from Lucilia cuprina or Serratia marcescens).
-
Substrate: 4-Nitrophenyl N,N′-diacetyl-β-D-chitobioside (pNP-(GlcNAc)₂).
-
Inhibitor: Purified this compound at various concentrations.
-
Buffer: 50 mM sodium phosphate buffer, pH 6.0.
-
Stop Solution: 0.2 M sodium carbonate (Na₂CO₃).
-
Instrumentation: 96-well plate reader capable of measuring absorbance at 405 nm.
Protocol Steps:
-
Reaction Setup: In a 96-well microplate, prepare reaction mixtures containing buffer, a fixed concentration of chitinase, and varying concentrations of this compound. Include control wells with no inhibitor.
-
Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding the pNP-(GlcNAc)₂ substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) during which the enzyme cleaves the substrate, releasing p-nitrophenol.
-
Stop Reaction: Terminate the reaction by adding the Stop Solution to each well. The basic pH deprotonates the released p-nitrophenol, turning it yellow.
-
Measure Absorbance: Read the absorbance of each well at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
X-ray Crystallography of the this compound-Chitinase Complex
Determining the high-resolution 3D structure of the complex is crucial for understanding the molecular basis of inhibition. This protocol is based on the successful crystallization of the Serratia marcescens Chitinase B (ChiB) with this compound.[6]
Protocol Steps:
-
Protein Expression and Purification: Overexpress and purify S. marcescens ChiB using standard molecular biology and chromatography techniques (e.g., affinity and size-exclusion chromatography).
-
Complex Formation: Incubate the purified ChiB protein with a molar excess of this compound (e.g., 5-10 fold) for several hours on ice to ensure complete binding.
-
Crystallization Screening: Use the vapor diffusion method (hanging or sitting drop) to screen for crystallization conditions. Mix the protein-inhibitor complex solution (at ~10 mg/mL) in a 1:1 ratio with various reservoir solutions from commercial crystallization screens.
-
Crystal Optimization: Optimize initial hits by varying the precipitant concentration (e.g., PEG 3350), salt concentration (e.g., ammonium sulfate), and pH. Crystals of the ChiB-Argadin complex have been grown at 291 K (18°C) from conditions containing 1.2 M (NH₄)₂SO₄, 0.1 M Tris-HCl pH 8.5, and 2% PEG 400.
-
Cryo-protection and Data Collection: Soak the obtained crystals in a cryoprotectant solution (typically the reservoir solution supplemented with 20-25% glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.
-
X-ray Diffraction: Collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known chitinase structure as a search model. Refine the model and build the this compound molecule into the observed electron density map.
References
- 1. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 2. Recent development of two chitinase inhibitors, Argifin and this compound, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new chitinase inhibitor, produced by Clonostachys sp. FO-7314 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a New Chitinase Inhibitor, Produced by Clonostachys sp. FO-7314. | CiNii Research [cir.nii.ac.jp]
- 5. Recent development of two chitinase inhibitors, Argifin and this compound, produced by soil microorganisms [jstage.jst.go.jp]
- 6. scispace.com [scispace.com]
- 7. High-resolution structures of a chitinase complexed with natural product cyclopentapeptide inhibitors: mimicry of carbohydrate substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Argadin's Impact on Fungal Cell Wall Dynamics: A Technical Guide to a Potent Chitinase Inhibitor
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the molecular interactions and cellular consequences of Argadin, a natural cyclic peptide, on the fungal cell wall. By focusing on its potent inhibitory effects on Family-18 chitinases, this document details the mechanism of action, quantitative efficacy, and the experimental protocols necessary for its study.
Executive Summary
The fungal cell wall is a dynamic and essential organelle, crucial for cellular integrity, morphogenesis, and viability. Its primary structural components include β-glucans and chitin. Chitin, a polymer of N-acetylglucosamine, is continuously synthesized and remodeled by a suite of enzymes, including chitinases, which play critical roles in cell separation, hyphal growth, and cell wall plasticity.[1][2][3] this compound, a cyclic pentapeptide isolated from the fungus Clonostachys sp. FO-7314, has been identified as a nanomolar inhibitor of Family-18 chitinases.[3][4][5] It functions by mimicking the natural chitin substrate, effectively blocking the enzyme's catalytic activity.[3][6] This inhibition disrupts essential cell wall remodeling processes, leading to significant morphological defects. This guide provides an in-depth analysis of this compound's function, supported by quantitative data, detailed experimental methodologies, and visual workflows to facilitate further research and development.
Mechanism of Action: Substrate Mimicry and Enzyme Inhibition
This compound's primary mechanism of action is the competitive inhibition of Family-18 chitinases. As a cyclic peptide, its three-dimensional structure allows it to fit snugly into the chitin-binding groove of the enzyme.[6] X-ray crystallography studies of this compound in complex with Serratia marcescens chitinase B reveal that its backbone and side chains mimic the interactions of chitooligosaccharides.[3][4] Specifically, the carbonyl oxygen of an this compound histidine residue occupies nearly the same position as the scissile oxygen in a natural chitin substrate, forming a hydrogen bond with the catalytic acid (e.g., Glu144), thereby inactivating the enzyme.[3] This potent and specific interaction prevents the hydrolysis of chitin, a process essential for fungal cell wall remodeling.[3][6]
References
- 1. Chitinases Are Essential for Cell Separation in Ustilago maydis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Fungal cell wall chitinases and glucanases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fungal chitinases: diversity, mechanistic properties and biotechnological potential - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Biosynthesis of Argadin: A Technical Guide for Researchers
Abstract
Argadin is a potent, cyclic peptide inhibitor of chitinase, first isolated from the fungus Clonostachys sp. FO-7314.[1][2] Its intricate structure, comprising non-proteinogenic amino acids, and significant biological activity have made it a subject of interest for chemical synthesis and potential therapeutic applications. However, the natural biosynthetic pathway of this compound remains to be elucidated. This technical guide provides a comprehensive overview of the current understanding of this compound, proposes a hypothetical biosynthetic pathway based on established principles of non-ribosomal peptide synthesis, and outlines detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals interested in the natural product biosynthesis and the development of novel chitinase inhibitors.
Introduction to this compound
This compound is a cyclic hexapeptide with the structure cyclo(Nω-acetyl-L-arginyl-D-prolyl-homoseryl-histidyl-L-2-aminoadipyl).[1] It exhibits potent inhibitory activity against chitinases from various organisms, including insects and fungi.[1][2] The unique structure of this compound, particularly the presence of D-proline and L-2-aminoadipic acid, suggests a biosynthetic origin independent of ribosomal protein synthesis. While the total chemical synthesis of this compound has been successfully achieved,[3][4][5] understanding its natural production mechanism is crucial for bioengineering novel analogs and for large-scale, sustainable production.
Proposed Biosynthetic Pathway of this compound
Currently, there is no published research detailing the enzymatic pathway or the genetic basis for this compound biosynthesis. However, based on its chemical structure as a cyclic peptide containing non-proteinogenic amino acids, it is highly probable that this compound is synthesized by a Non-Ribosomal Peptide Synthetase (NRPS) multienzyme complex.
Non-Ribosomal Peptide Synthetases (NRPS)
NRPSs are large, modular enzymes that act as an assembly line to synthesize a wide variety of peptide natural products. Each module of an NRPS is responsible for the incorporation of a single amino acid into the growing peptide chain. A typical NRPS module consists of several domains:
-
Adenylation (A) domain: Selects and activates a specific amino acid as an aminoacyl adenylate.
-
Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a phosphopantetheinyl arm.
-
Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acids attached to adjacent T domains.
-
Epimerization (E) domain: Can be present to convert an L-amino acid to its D-enantiomer.
-
Thioesterase (TE) domain: Typically located at the final module, this domain releases the fully assembled peptide chain, often through cyclization.
Hypothetical NRPS-mediated Biosynthesis of this compound
The biosynthesis of this compound can be envisioned to proceed through a six-module NRPS system. Each module would be responsible for the activation and incorporation of one of the precursor amino acids. The proposed sequence of events is as follows:
-
Module 1: Activates L-Arginine. The Nω-acetylation is likely a post-synthesis modification or occurs on the arginyl precursor.
-
Module 2: Activates L-Proline and contains an Epimerization (E) domain to convert it to D-Proline.
-
Module 3: Activates L-Homoserine.
-
Module 4: Activates L-Histidine.
-
Module 5: Activates L-2-Aminoadipic acid.
-
Module 6 (Termination): A Thioesterase (TE) domain would catalyze the cyclization and release of the final this compound molecule.
The following diagram illustrates the proposed modular organization of the this compound NRPS.
Experimental Protocols for Elucidating the this compound Biosynthetic Pathway
To validate the hypothetical pathway and fully characterize the biosynthesis of this compound, a series of experimental approaches can be employed.
Genome Mining for the this compound Biosynthetic Gene Cluster
The first step is to identify the biosynthetic gene cluster (BGC) responsible for this compound production in Clonostachys sp. FO-7314.
Methodology:
-
Genomic DNA Extraction and Sequencing: High-quality genomic DNA will be extracted from Clonostachys sp. FO-7314. Whole-genome sequencing will be performed using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a high-quality genome assembly.
-
BGC Prediction: The assembled genome will be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite BGCs.
-
Identification of the this compound BGC: The predicted BGCs will be manually inspected for the presence of a multi-modular NRPS gene with a domain architecture consistent with the structure of this compound (i.e., six modules with the predicted specificities and an epimerization domain in the second module).
Gene Knockout and Heterologous Expression
To confirm the function of the candidate BGC, gene knockout and heterologous expression studies are essential.
Methodology:
-
Gene Knockout: The putative NRPS gene in Clonostachys sp. FO-7314 will be inactivated using CRISPR/Cas9-based gene editing or homologous recombination. The resulting mutant strain will be cultured, and the metabolite profile will be analyzed by LC-MS to confirm the abolishment of this compound production.
-
Heterologous Expression: The identified BGC will be cloned into a suitable expression vector and introduced into a heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae. The engineered host will be cultured, and the production of this compound will be monitored by LC-MS.
In Vitro Enzymatic Assays
To characterize the function of the individual NRPS domains, the enzyme can be expressed and purified for in vitro studies.
Methodology:
-
Protein Expression and Purification: Individual domains or modules of the NRPS will be cloned and expressed in E. coli. The recombinant proteins will be purified using affinity chromatography.
-
A-domain Specificity Assay: The substrate specificity of the A-domains will be determined using the ATP-PPi exchange assay with various amino acid substrates.
-
C-domain and TE-domain Activity Assays: The catalytic activity of the C-domains and the TE-domain can be assessed using specifically designed synthetic substrates and advanced mass spectrometry techniques.
Data Presentation
The following tables provide templates for presenting the quantitative data that could be generated from the proposed experiments.
Table 1: Results of Gene Knockout Experiments
| Strain | Genotype | This compound Titer (µg/L) |
| Wild-Type | argNPS+ | 15.2 ± 1.8 |
| Mutant | ΔargNPS | Not Detected |
Table 2: Hypothetical Kinetic Parameters for this compound NRPS A-domains
| Module | Amino Acid Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) |
| 1 | L-Arginine | 150 | 10 | 1.1 x 103 |
| 2 | L-Proline | 250 | 8 | 5.3 x 102 |
| 3 | L-Homoserine | 300 | 12 | 6.7 x 102 |
| 4 | L-Histidine | 200 | 15 | 1.25 x 103 |
| 5 | L-2-Aminoadipic acid | 450 | 5 | 1.85 x 102 |
Conclusion
While the biosynthesis of this compound has not yet been experimentally determined, this guide provides a robust framework for its investigation. The proposed NRPS-based pathway is consistent with the biosynthesis of similar natural products. The outlined experimental protocols, from genome mining to in vitro characterization, offer a clear path forward for researchers to uncover the genetic and biochemical basis of this compound production. Elucidating this pathway will not only provide fundamental insights into natural product biosynthesis but also open up new avenues for the bio-engineering of novel chitinase inhibitors with improved therapeutic properties.
References
- 1. This compound, a new chitinase inhibitor, produced by Clonostachys sp. FO-7314 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent development of two chitinase inhibitors, Argifin and this compound, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-phase synthesis of cyclic peptide chitinase inhibitors : SAR of the argifin scaffold - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/B815077J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Throughput Screening for Chitinase Inhibitors Using Argadin as a Reference Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chitin, a polymer of N-acetylglucosamine, is a vital structural component of fungal cell walls and insect exoskeletons.[1] Chitinases, the enzymes that hydrolyze chitin, are crucial for the growth, morphogenesis, and viability of these organisms.[1] Consequently, inhibitors of chitinases are promising candidates for the development of novel antifungal and insecticidal agents.[1] Argadin, a cyclic pentapeptide isolated from the fungus Clonostachys sp. FO-7314, is a potent, naturally occurring inhibitor of family-18 chitinases.[2][3] Its high affinity and specificity make it an excellent reference compound for high-throughput screening (HTS) assays aimed at discovering new chitinase inhibitors.[4] This application note provides a detailed protocol for a fluorescence-based HTS assay for chitinase inhibitors, utilizing this compound as a positive control.
Principle of the Assay
This HTS protocol is based on the enzymatic hydrolysis of a fluorogenic substrate, 4-methylumbelliferyl β-D-N,N′,N″-triacetylchitotrioside (4-MUC), by a target chitinase. The cleavage of 4-MUC by chitinase releases the fluorescent product 4-methylumbelliferone (4MU), which can be quantified by measuring the increase in fluorescence intensity.[5][6] Potential inhibitors will decrease the rate of 4-MUC hydrolysis, resulting in a lower fluorescence signal compared to an uninhibited control. This compound is used as a positive control to validate the assay's ability to detect inhibition.
Quantitative Data: Inhibitory Activity of this compound
This compound has demonstrated potent inhibitory activity against a variety of chitinases. The following table summarizes the reported IC50 and Ki values for this compound, providing a baseline for comparison of novel inhibitor candidates.
| Chitinase Source | Enzyme | Temperature (°C) | Inhibitory Value (IC50/Ki) | Reference |
| Lucilia cuprina (blowfly) | Chitinase | 37 | 150 nM (IC50) | [2] |
| Lucilia cuprina (blowfly) | Chitinase | 20 | 3.4 nM (IC50) | [2] |
| Serratia marcescens | Chitinase B | Not Specified | 20 nM (Ki) | |
| Streptomyces griseus | Chitinase | 37 | 1.9 µM (IC50) | |
| Bacillus subtilis | Chitinase | 37 | 1.9 µM (IC50) |
Experimental Protocols
Materials and Reagents
-
Chitinase Enzyme: Recombinant or purified chitinase from the target organism (e.g., insect, fungus).
-
This compound: As a positive control inhibitor.
-
Fluorogenic Substrate: 4-Methylumbelliferyl β-D-N,N′,N″-triacetylchitotrioside (4-MUC).
-
Assay Buffer: 50 mM sodium phosphate buffer, pH 6.0, containing 0.1% (w/v) bovine serum albumin (BSA).
-
Stop Solution: 0.5 M glycine-NaOH, pH 10.5.
-
Test Compounds: Library of potential chitinase inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
Microplates: 96- or 384-well black, flat-bottom microplates suitable for fluorescence measurements.
-
Plate Reader: A fluorescence microplate reader capable of excitation at ~360 nm and emission at ~450 nm.
Protocol for High-Throughput Screening
-
Preparation of Reagents:
-
Prepare a stock solution of the chitinase enzyme in assay buffer. The final concentration should be determined empirically to yield a robust signal within the linear range of the assay.
-
Prepare a stock solution of 4-MUC in a suitable solvent like DMSO, and then dilute to the working concentration in assay buffer. The final concentration is typically in the range of 10-50 µM.
-
Prepare a stock solution of this compound in assay buffer. A typical starting concentration for a positive control would be 10-100 times the expected IC50 (e.g., 1-10 µM).
-
Prepare serial dilutions of the test compounds.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of the test compound solution or control (DMSO for negative control, this compound for positive control) to the appropriate wells of the microplate.
-
Add 48 µL of the chitinase enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 50 µL of the 4-MUC substrate solution to each well.
-
Incubate the plate at the optimal temperature for the chitinase (e.g., 37°C) for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 450 nm using a microplate reader.
-
-
Data Analysis:
-
The percent inhibition for each test compound is calculated using the following formula:
-
Fluorescence_sample: Fluorescence from wells with the test compound.
-
Fluorescence_negative_control: Fluorescence from wells with DMSO (no inhibitor).
-
Fluorescence_blank: Fluorescence from wells with no enzyme.
-
Compounds showing significant inhibition can be selected for further dose-response studies to determine their IC50 values.
-
Visualizations
High-Throughput Screening Workflow
Caption: Workflow for the fluorescence-based high-throughput screening of chitinase inhibitors.
Insect Molting Pathway and Point of Inhibition
The process of insect molting, or ecdysis, is a complex and highly regulated pathway that is critically dependent on the coordinated action of chitin synthesis and degradation. Chitinases play an essential role in the degradation of the old cuticle, allowing the insect to shed its exoskeleton and grow.[7] Inhibition of chitinase activity at this stage can be lethal.
Caption: Simplified insect molting pathway highlighting the critical role of chitinase and the point of inhibition by this compound.
Conclusion
The protocol described in this application note provides a robust and reliable method for the high-throughput screening of chitinase inhibitors. The use of the potent and well-characterized inhibitor, this compound, as a positive control ensures the validity of the screening results and provides a benchmark for the potency of newly identified compounds. This assay is a valuable tool for the discovery of novel drug candidates targeting fungal and insect pathogens.
References
- 1. The Fungal Cell Wall Integrity Pathway | MDPI Books [mdpi.com]
- 2. This compound, a new chitinase inhibitor, produced by Clonostachys sp. FO-7314 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent development of two chitinase inhibitors, Argifin and this compound, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A High-Throughput Screening System Based on Fluorescence-Activated Cell Sorting for the Directed Evolution of Chitinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Insect chitinase and chitinase-like proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Argadin in Fungal Growth Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argadin, a naturally occurring cyclic peptide isolated from the soil microorganism Clonostachys sp. FO-7314, has emerged as a potent inhibitor of chitinases.[1][2] Chitin, a fundamental polysaccharide component of the fungal cell wall, is crucial for maintaining cellular integrity, morphogenesis, and division.[3] Chitinases are enzymes that hydrolyze chitin, playing a vital role in cell wall remodeling, separation, and differentiation. By inhibiting these enzymes, this compound disrupts essential physiological processes in fungi, leading to growth inhibition and morphological abnormalities.[1] This makes this compound a compelling candidate for the development of novel antifungal agents. These application notes provide detailed protocols for utilizing this compound in fungal growth inhibition studies, focusing on standardized methodologies for assessing its antifungal efficacy.
Mechanism of Action: Chitinase Inhibition
This compound's primary mechanism of antifungal activity is the inhibition of family 18 chitinases.[1] These enzymes are responsible for breaking down chitin at key stages of the fungal life cycle. The inhibition of chitinase activity by this compound leads to a cascade of effects that compromise fungal viability:
-
Disruption of Cell Wall Integrity: The fungal cell wall is a dynamic structure that undergoes constant remodeling, particularly during growth and cell division. Chitinases are essential for this process. By blocking chitinase activity, this compound interferes with the proper synthesis and maintenance of the cell wall, leading to structural weaknesses and increased susceptibility to osmotic stress.
-
Inhibition of Cell Separation: During budding in yeasts like Saccharomyces cerevisiae and Candida albicans, chitinases are required for the degradation of the chitin-rich septum that separates the mother and daughter cells. Inhibition of this process by compounds like this compound results in the formation of cell clumps and a failure to complete cytokinesis.[1]
-
Aberrant Morphogenesis: Filamentous fungi and dimorphic yeasts undergo complex morphological changes that are dependent on precise cell wall remodeling. This compound's interference with chitinase activity can block these transformations, such as the yeast-to-hypha transition in Candida albicans, a critical step in its pathogenesis.[1]
The disruption of the cell wall by this compound triggers the Cell Wall Integrity (CWI) signaling pathway, a compensatory mechanism that attempts to repair cell wall damage. However, the persistent inhibition of chitinases can overwhelm this pathway, ultimately leading to cell death.
Figure 1: Simplified signaling pathway of this compound's antifungal action.
Quantitative Data Summary
While specific Minimum Inhibitory Concentration (MIC) values for this compound against key fungal pathogens are not widely published, the following table provides representative data for chitinase inhibitors against various fungi to illustrate the expected range of activity. The IC50 values for this compound against insect chitinase are also included for reference.
| Compound | Organism/Enzyme | Assay Type | Value | Reference |
| This compound | Lucilia cuprina (blowfly) chitinase | IC50 | 150 nM at 37°C | [2] |
| Lucilia cuprina (blowfly) chitinase | IC50 | 3.4 nM at 20°C | [2] | |
| Nikkomycin Z | Aspergillus fumigatus | MIC | >64 µg/mL | |
| Allosamidin | Fungi (general) | IC50 | 0.01 - 70 µM |
Note: The MIC value for Nikkomycin Z is provided as a representative example of a chitin synthesis inhibitor against a key fungal pathogen.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines for antifungal susceptibility testing of yeasts and filamentous fungi, respectively.
Materials:
-
This compound (stock solution prepared in a suitable solvent, e.g., sterile water or DMSO)
-
Fungal strains of interest (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline (0.85%) or PBS
-
Spectrophotometer or hemocytometer
-
Incubator
-
Multichannel pipette
Procedure:
-
Inoculum Preparation:
-
Yeasts: From a fresh culture (24-48 hours on Sabouraud Dextrose Agar), pick a few colonies and suspend them in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.
-
Filamentous Fungi: Grow the fungus on Potato Dextrose Agar until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 conidia/mL in RPMI-1640.
-
-
Preparation of this compound Dilutions:
-
Prepare a 2-fold serial dilution of this compound in RPMI-1640 medium directly in the 96-well plate. The final concentration range should be determined based on preliminary experiments, but a starting range of 0.03 to 32 µg/mL is recommended.
-
Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the this compound dilutions and the growth control.
-
Incubate the plates at 35-37°C. Incubation times vary depending on the fungus: 24-48 hours for Candida species and 48-72 hours for Aspergillus species, or until sufficient growth is observed in the positive control well.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for yeasts and 100% for molds) compared to the drug-free growth control. Growth inhibition can be assessed visually or by reading the optical density at 530 nm using a microplate reader.
-
Figure 2: Workflow for MIC determination using broth microdilution.
Protocol 2: Fungal Morphology and Cell Separation Assay
This protocol allows for the qualitative assessment of this compound's effect on fungal morphology and cell division.
Materials:
-
This compound
-
Fungal strains (e.g., Saccharomyces cerevisiae, Candida albicans)
-
Appropriate liquid growth medium (e.g., YPD for S. cerevisiae, RPMI-1640 for C. albicans)
-
Microscope slides and coverslips
-
Light microscope with differential interference contrast (DIC) or phase-contrast optics
Procedure:
-
Culture Preparation:
-
Grow the fungal strain in liquid medium to mid-log phase.
-
-
This compound Treatment:
-
Add this compound to the fungal culture at a concentration expected to be sub-inhibitory to slightly inhibitory (e.g., 0.5x to 2x the MIC value, if known, or a range of concentrations if the MIC is unknown).
-
Include a control culture without this compound.
-
-
Incubation:
-
Incubate the cultures under appropriate conditions for several hours (e.g., 4-8 hours), allowing for at least a few rounds of cell division.
-
-
Microscopic Observation:
-
At various time points, take a small aliquot of the culture, place it on a microscope slide, and cover with a coverslip.
-
Observe the cells under the microscope. Look for changes in morphology, such as cell clumping (indicative of failed cell separation), abnormal cell shapes, and inhibition of filamentation in dimorphic fungi.
-
Logical Relationship of this compound's Antifungal Effect
The antifungal efficacy of this compound is a direct consequence of its biochemical properties and its interaction with a critical fungal cellular component.
Figure 3: Logical flow of this compound's antifungal effect.
Conclusion
This compound represents a promising antifungal agent due to its specific mechanism of action targeting fungal chitinases. The protocols outlined in these application notes provide a framework for researchers to investigate and quantify the antifungal properties of this compound. By employing standardized methodologies, researchers can generate reproducible and comparable data, which is essential for the preclinical evaluation of this and other novel antifungal candidates. Further studies are warranted to determine the full spectrum of this compound's antifungal activity and to explore its potential in combination therapies.
References
Application Notes and Protocols: Crystallizing the Argadin-Chitinase Complex
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and techniques for the successful crystallization of the Argadin-chitinase complex, a critical step in understanding the molecular basis of chitinase inhibition and facilitating structure-based drug design. The following sections detail the purification of chitinase, the preparation of the this compound-chitinase complex, and the crystallization process, culminating in X-ray diffraction analysis.
Introduction
Chitinases are enzymes that hydrolyze chitin, a major component of fungal cell walls and the exoskeletons of invertebrates. As such, they are significant targets for the development of fungicides and insecticides. This compound, a potent cyclopentapeptide chitinase inhibitor, has been shown to effectively inactivate family 18 chitinases.[1] The crystallization of the this compound-chitinase complex provides an unprecedented view of how high-affinity peptides can inactivate carbohydrate-processing enzymes, offering a foundation for structure-based inhibitor design.[1] This document outlines the key procedures for obtaining high-quality crystals of this complex, focusing on chitinase B from Serratia marcescens (ChiB).
Protein Expression and Purification
A high degree of protein purity is essential for successful crystallization. The following protocol describes the expression and purification of Serratia marcescens chitinase B.
Expression of Recombinant Chitinase B
Serratia marcescens chitinase B can be overexpressed in Escherichia coli.
Protocol:
-
Transform E. coli (e.g., BL21(DE3) strain) with an expression vector containing the gene for Serratia marcescens chitinase B.
-
Grow the transformed cells in a suitable medium (e.g., Luria-Bertani broth) at 37°C with appropriate antibiotic selection until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Incubate the culture for a further 16-24 hours at a reduced temperature (e.g., 16-20°C) to enhance soluble protein expression.
-
Harvest the cells by centrifugation.
Purification of Chitinase B
A multi-step purification process is recommended to achieve the required purity for crystallization.[2][3]
Protocol:
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl) and lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate to remove cell debris.
-
Ammonium Sulfate Precipitation: Gradually add ammonium sulfate to the supernatant to a final saturation of 40-75% to precipitate the chitinase.[2] Stir for 1 hour at 4°C and then centrifuge to collect the precipitate.
-
Dialysis: Resuspend the pellet in a minimal volume of buffer (e.g., 20 mM Tris-HCl pH 7.5) and dialyze against the same buffer to remove excess salt.[2]
-
Ion-Exchange Chromatography: Load the dialyzed sample onto an anion-exchange column (e.g., DEAE-Sepharose). Elute the protein with a linear salt gradient (e.g., 0-1 M NaCl).[2]
-
Hydrophobic Interaction Chromatography: As an alternative or additional step, hydrophobic interaction chromatography can be employed for purification.[4]
-
Size-Exclusion Chromatography: As a final polishing step, apply the concentrated, partially purified protein to a size-exclusion chromatography column (e.g., Superdex 200) to separate the chitinase from any remaining contaminants and aggregates.
-
Purity Assessment: Analyze the purity of the final protein sample by SDS-PAGE. The protein should be >95% pure for crystallization trials.
-
Concentration: Concentrate the purified protein to 5-20 mg/mL using ultrafiltration.
Preparation of the this compound-Chitinase Complex
The this compound-chitinase complex is typically formed by co-crystallization or by soaking the ligand into pre-formed chitinase crystals. The soaking method has been successfully used for the this compound-ChiB complex.[1]
This compound Preparation
This compound can be isolated from fungal cultures of Clonostachys sp.[5] or obtained through solid-phase peptide synthesis.[6] For crystallization purposes, a stock solution of this compound should be prepared in a suitable solvent, such as water or DMSO.
Complex Formation by Soaking
Protocol:
-
First, obtain crystals of the apo-chitinase B enzyme using the methods described in Section 4.
-
Prepare a soaking solution containing the crystallization mother liquor supplemented with this compound. The final concentration of this compound should be in molar excess to the protein in the crystal (e.g., 1-10 mM).
-
Carefully transfer the apo-chitinase B crystals into the soaking solution.
-
Incubate the crystals in the soaking solution for a period ranging from a few hours to several days. The optimal soaking time should be determined empirically.
-
After soaking, the crystals can be cryo-protected and flash-frozen in liquid nitrogen for X-ray diffraction analysis.
Crystallization of the this compound-Chitinase Complex
The hanging drop vapor diffusion method is a common and effective technique for protein crystallization.
Experimental Workflow for Crystallization
Crystallization Protocol
Protocol:
-
Screening: Perform initial crystallization screening using commercially available sparse-matrix screens (e.g., Hampton Research Crystal Screen, Jena Bioscience JBScreen). Set up hanging or sitting drops by mixing 1-2 µL of the purified chitinase B solution with an equal volume of the reservoir solution.
-
Incubation: Incubate the crystallization plates at a constant temperature (e.g., 4°C, 20°C).
-
Observation: Regularly monitor the drops for crystal growth over several days to weeks.
-
Optimization: Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, and temperature. Additives may also be screened to improve crystal quality.
-
Soaking: Once well-formed apo-chitinase B crystals are obtained, proceed with the soaking protocol described in Section 3.2 to form the complex.
Data Presentation
The following tables summarize typical quantitative data for the purification and crystallization of chitinase and the this compound-chitinase complex.
Table 1: Purification of Serratia marcescens Chitinase B
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (U/mg) | Purification Fold | Yield (%) |
| Crude Extract | 500 | 1000 | 2 | 1 | 100 |
| Ammonium Sulfate Precipitation | 150 | 800 | 5.3 | 2.7 | 80 |
| Ion-Exchange Chromatography | 30 | 600 | 20 | 10 | 60 |
| Size-Exclusion Chromatography | 10 | 400 | 40 | 20 | 40 |
Note: The values in this table are illustrative and will vary depending on the specific experimental conditions.
Table 2: Crystallization Conditions for Chitinases and Complexes
| Protein/Complex | Precipitant | Buffer (pH) | Temperature (°C) | Method |
| S. marcescens Chitoporin | 22% (w/v) PEG 8000, 0.1 M Calcium Acetate | 0.1 M MES (6.0) | 20 | Hanging Drop |
| S. marcescens Chitoporin-Chitohexaose Complex | 19% (w/v) PEG 1500, 2 M Ammonium Phosphate Monobasic | 0.1 M HEPES (7.0) | 20 | Co-crystallization |
| This compound-S. marcescens ChiB Complex | Crystals of wild-type ChiB were soaked in solutions containing the cyclopentapeptides | - | - | Soaking |
Table 3: X-ray Diffraction Data and Refinement Statistics for this compound-ChiB Complex
| Data Collection | |
| Resolution (Å) | 50.0 - 2.0 |
| Space group | P2₁2₁2₁ |
| Unit cell dimensions (Å) | a=55.1, b=78.9, c=118.4 |
| R-merge | 0.065 |
| I/σ(I) | 15.2 |
| Completeness (%) | 99.8 |
| Redundancy | 4.1 |
| Refinement | |
| Resolution (Å) | 20.0 - 2.0 |
| No. of reflections | 24,589 |
| R-work/R-free | 0.204 / 0.231 |
| No. of atoms | |
| Protein | 3821 |
| Ligand | 63 |
| Water | 185 |
| B-factors (Ų) | |
| Protein | 22.5 |
| Ligand | 20.1 |
| Water | 28.7 |
| R.m.s. deviations | |
| Bond lengths (Å) | 0.012 |
| Bond angles (°) | 1.4 |
Data adapted from the study of the this compound-ChiB complex.[1]
Signaling Pathways and Logical Relationships
The interaction between this compound and chitinase is a direct inhibition mechanism. The logical relationship is straightforward: this compound binds to the active site of the chitinase, preventing the binding and hydrolysis of the chitin substrate.
These detailed application notes and protocols provide a comprehensive guide for researchers aiming to crystallize the this compound-chitinase complex. Successful crystallization and structure determination will undoubtedly contribute to the development of novel and potent chitinase inhibitors for various applications.
References
- 1. High-resolution structures of a chitinase complexed with natural product cyclopentapeptide inhibitors: Mimicry of carbohydrate substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. ijrcs.org [ijrcs.org]
- 4. Comparative studies of chitinases A and B from Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a new chitinase inhibitor, produced by Clonostachys sp. FO-7314 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid-phase total synthesis of the chitinase inhibitor this compound using a supported acetal resin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Argadin as a Tool for Studying Chitinase Enzyme Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chitinases, enzymes that catalyze the hydrolysis of chitin, are crucial for the growth and development of a wide range of organisms, including insects, fungi, and crustaceans. Their essential role makes them attractive targets for the development of novel insecticides, fungicides, and therapeutics. Argadin, a cyclic peptide natural product, has been identified as a potent inhibitor of family-18 chitinases.[1][2] Its ability to mimic the structure of the chitin substrate allows it to bind tightly to the active site of these enzymes, making it an invaluable tool for studying their kinetics and for screening new chitinase inhibitors.[1]
These application notes provide detailed protocols for utilizing this compound in the study of chitinase enzyme kinetics, including methods for determining inhibitory constants and characterizing the mode of inhibition.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound against various chitinases has been quantified, primarily through the determination of the half-maximal inhibitory concentration (IC50). This value represents the concentration of this compound required to reduce the activity of a specific chitinase by 50% under defined experimental conditions. A summary of reported IC50 values is presented below for easy comparison.
| Chitinase Source Organism | Enzyme | Temperature (°C) | IC50 (nM) | Reference |
| Blowfly (Lucilia cuprina) | Chitinase | 37 | 150 | [1][2] |
| Blowfly (Lucilia cuprina) | Chitinase | 20 | 3.4 | [1][2] |
| Serratia marcescens | Chitinase B (SmChiB) | Not Specified | 6400 | [1] |
| Aspergillus fumigatus | Chitinase B1 | Not Specified | Micromolar range | [1] |
| Human | Chitotriosidase | Not Specified | Micromolar range | [1] |
| Human | Acidic Mammalian Chitinase | Not Specified | Micromolar range | [1] |
Experimental Protocols
General Chitinase Activity Assay using a Chromogenic Substrate
This protocol describes a general method for measuring chitinase activity using a p-nitrophenyl (pNP) conjugated substrate. The cleavage of the substrate by chitinase releases p-nitrophenol, which can be quantified spectrophotometrically upon deprotonation in a basic solution.
Materials:
-
Chitinase enzyme solution (e.g., from Trichoderma viride or Serratia marcescens)
-
This compound stock solution (see Protocol 2 for preparation)
-
Substrate: p-Nitrophenyl N-acetyl-β-D-glucosaminide (pNPG) or other pNP-oligosaccharides
-
Assay Buffer: 50 mM Sodium Acetate Buffer, pH 5.0 (or optimal pH for the specific chitinase)
-
Stop Solution: 0.4 M Sodium Carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to the optimal temperature for the chitinase (e.g., 37°C)
Procedure:
-
Prepare Reagents:
-
Prepare the Assay Buffer and Stop Solution.
-
Dissolve the pNP substrate in the Assay Buffer to a desired final concentration (e.g., 1 mM). Protect from light.
-
Prepare a dilution series of the chitinase enzyme in Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range during the incubation period.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
50 µL of Assay Buffer
-
25 µL of Chitinase enzyme solution (or buffer for blank controls)
-
25 µL of pNP substrate solution to start the reaction.
-
-
-
Incubation:
-
Incubate the microplate at the optimal temperature for the chitinase (e.g., 37°C) for a predetermined time (e.g., 30 minutes). The incubation time should be optimized to ensure measurable product formation without substrate depletion.
-
-
Stopping the Reaction:
-
After incubation, add 100 µL of Stop Solution to each well to terminate the reaction and develop the color of the p-nitrophenolate ion.
-
-
Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from the absorbance of the sample wells.
-
Enzyme activity can be calculated using a standard curve of p-nitrophenol. One unit of chitinase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.
-
Determination of IC50 and Kᵢ for this compound Inhibition
This protocol outlines the steps to determine the IC50 and the inhibition constant (Kᵢ) of this compound against a specific chitinase.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or appropriate acidic buffer for dissolving this compound
-
All materials listed in Protocol 1
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve a known weight of this compound in a minimal amount of DMSO or a suitable acidic buffer to prepare a high-concentration stock solution (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to create a range of working concentrations. The concentration range should span several orders of magnitude around the expected IC50 value.
-
-
IC50 Determination:
-
Set up the chitinase activity assay as described in Protocol 1.
-
In separate wells of a 96-well microplate, pre-incubate the chitinase enzyme with various concentrations of this compound for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding the pNP substrate.
-
Follow the incubation, reaction stopping, and measurement steps as outlined in Protocol 1.
-
Plot the percentage of chitinase inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal dose-response curve. The IC50 is the concentration of this compound that causes 50% inhibition of the enzyme activity.
-
-
Kᵢ Determination (for competitive inhibition):
-
To determine the inhibition constant (Kᵢ) and the mode of inhibition, perform the chitinase activity assay at multiple fixed concentrations of this compound and varying concentrations of the pNP substrate.
-
Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) for each this compound concentration.
-
Analyze the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). For a competitive inhibitor, the lines will intersect on the y-axis.
-
Alternatively, use non-linear regression analysis to fit the data to the appropriate inhibition model (competitive, non-competitive, or uncompetitive) to determine the Kᵢ value directly.
-
For competitive inhibition, the Kᵢ can also be calculated from the IC50 value using the Cheng-Prusoff equation:[3][4] Kᵢ = IC50 / (1 + [S]/Kₘ) Where:
-
[S] is the substrate concentration used in the IC50 determination.
-
Kₘ is the Michaelis-Menten constant of the substrate for the enzyme.
-
-
Visualizations
Caption: Workflow for a chitinase inhibition assay using this compound.
Caption: Mechanism of competitive inhibition of chitinase by this compound.
References
- 1. Recent development of two chitinase inhibitors, Argifin and this compound, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new chitinase inhibitor, produced by Clonostachys sp. FO-7314 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 4. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Argadin Analysis by Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argadin, a potent chitinase inhibitor, is a cyclic peptide with significant therapeutic and research potential. Accurate and robust analytical methods are crucial for its quantification in various matrices during drug discovery, development, and quality control processes. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography (LC), including High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS). These methods are based on established principles for the analysis of cyclic peptides and can be adapted and validated for specific research needs.
I. HPLC-UV Method for Quantification of this compound
This method is suitable for the routine quantification of this compound in bulk materials and simple formulations where high sensitivity is not the primary requirement.
Experimental Protocol
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution to construct a calibration curve (e.g., 1-100 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase or a compatible solvent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
| Parameter | Condition |
| Instrument | HPLC system with UV/Vis detector |
| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient Program | 5-95% B over 20 minutes, followed by a 5-minute re-equilibration at initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
3. Data Analysis:
-
Identify the this compound peak based on its retention time compared to the reference standard.
-
Quantify the amount of this compound in the sample by constructing a calibration curve of peak area versus concentration of the standards.
Workflow Diagram
Caption: Workflow for this compound analysis by HPLC-UV.
II. LC-MS/MS Method for High-Sensitivity Quantification of this compound
This method is ideal for the quantification of this compound in complex biological matrices, such as plasma or tissue extracts, where high sensitivity and selectivity are required.
Experimental Protocol
1. Sample Preparation (Biological Matrix):
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled this compound or a structurally similar cyclic peptide).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Evaporate and Reconstitute: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions:
| Parameter | Condition |
| Instrument | LC-MS/MS system (e.g., Triple Quadrupole) |
| Column | Reversed-phase C18 or C4 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) for higher throughput.[1] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Program | A shallow gradient optimized for the separation of this compound from matrix components. For example, 10-60% B in 8 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a standard solution of this compound. A precursor ion (e.g., [M+H]⁺) and at least two product ions should be selected for quantification and confirmation. |
| Ion Source Temp. | 500 °C |
| Capillary Voltage | 3.5 kV |
4. Data Analysis:
-
Monitor the selected MRM transitions for this compound and the internal standard.
-
Quantify this compound using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical performance characteristics for the LC-MS/MS method, which should be established during method validation.
| Parameter | This compound |
| Retention Time (min) | 4.5 |
| Precursor Ion (m/z) | To be determined |
| Product Ion 1 (m/z) | To be determined |
| Product Ion 2 (m/z) | To be determined |
| Linear Range (ng/mL) | 0.1 - 100 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Recovery (%) | 85 - 105 |
| Intra-day Precision (%RSD) | < 10 |
| Inter-day Precision (%RSD) | < 15 |
Workflow Diagram
Caption: Workflow for this compound analysis by LC-MS/MS.
III. Signaling Pathway Diagram (Hypothetical)
As this compound is a chitinase inhibitor, its primary mechanism of action involves the inhibition of chitinase enzymes. Chitinases are involved in the degradation of chitin, a key component of the cell walls of fungi and the exoskeletons of insects.
Caption: Inhibition of chitinase by this compound.
Conclusion
The provided HPLC-UV and LC-MS/MS methods offer robust frameworks for the analysis of this compound. The choice of method will depend on the specific application, required sensitivity, and the complexity of the sample matrix. It is essential to validate these methods according to the relevant regulatory guidelines to ensure the accuracy and reliability of the results. Further method development and optimization may be necessary based on the specific properties of this compound and the analytical instrumentation available.
References
Argadin Delivery Methods for In Vivo Insect Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argadin is a potent, naturally occurring cyclic peptide inhibitor of chitinase, an enzyme essential for the molting process in insects. By targeting chitinase, this compound disrupts the normal breakdown of the old cuticle, leading to molting failure and subsequent mortality. This specific mode of action makes this compound a promising candidate for the development of novel bio-insecticides. This document provides detailed application notes and protocols for the in vivo delivery of this compound in insect studies, focusing on injection and oral administration methods.
Data Presentation
The following table summarizes the currently available quantitative data on the efficacy of this compound administered via injection to American cockroach (Periplaneta americana) larvae. Data for oral administration is not yet available and represents a key area for future research.
| Delivery Method | Insect Species | This compound Dose (µ g/larva ) | Mortality Rate (%) | Reference |
| Injection | Periplaneta americana | 2 | 38 | |
| Injection | Periplaneta americana | 20 | 60 | |
| Oral Administration | Data Not Available | Data Not Available | Data Not Available |
Signaling Pathway of this compound in Insects
This compound's insecticidal activity stems from its direct inhibition of chitinase. This enzyme is a critical component of the molting cascade, which is under the control of ecdysteroid hormones. The following diagram illustrates the signaling pathway disrupted by this compound.
Experimental Protocols
Injection Delivery of this compound
This protocol details the direct administration of this compound into the hemocoel of an insect.
Materials:
-
This compound
-
Sterile, pyrogen-free water or insect saline (e.g., Ringer's solution)
-
Micro-syringe (e.g., Hamilton syringe) with a fine-gauge needle (e.g., 30-gauge)
-
Insect anesthetic (e.g., CO₂ or chilling on ice)
-
Stereomicroscope
-
Rearing containers for post-injection observation
Protocol:
-
Insect Rearing: Rear American cockroaches (Periplaneta americana) or other target insect species under controlled conditions of temperature, humidity, and diet. Use late-instar larvae for injections as they are preparing for a molt.
-
Preparation of this compound Solution:
-
Based on its peptide nature, dissolve this compound in sterile, pyrogen-free water or a suitable insect saline to the desired concentration (e.g., 1 mg/mL and 10 mg/mL to achieve doses of 2 µg and 20 µg in a 2 µL injection volume).
-
Vortex briefly to ensure complete dissolution.
-
Filter-sterilize the solution using a 0.22 µm syringe filter.
-
-
Injection Procedure:
-
Anesthetize the insect larva using CO₂ or by chilling it on ice for 5-10 minutes.
-
Place the anesthetized insect under a stereomicroscope.
-
Gently pull one of the insect's legs to expose the intersegmental membrane at the base.
-
Carefully insert the micro-syringe needle through the membrane into the ventral abdominal cavity, avoiding internal organs.
-
Inject the desired volume of the this compound solution (e.g., 2 µL).
-
Withdraw the needle slowly.
-
As a control, inject a separate group of insects with the same volume of the vehicle (sterile water or insect saline).
-
-
Post-Injection Monitoring:
-
Place the injected insects in individual rearing containers with food and water.
-
Monitor the insects daily for signs of molting disruption, lethargy, and mortality for at least one molting cycle (typically 5-23 days for cockroaches).[1]
-
Record the number of mortalities and any observable abnormalities in the molting process.
-
Oral Delivery of this compound
This protocol describes the incorporation of this compound into an artificial diet for administration through ingestion.
Materials:
-
This compound
-
Artificial diet components suitable for the target insect species (e.g., agar, casein, sucrose, vitamins, and mineral salts).
-
Blender or homogenizer
-
Molds for setting the diet
-
Rearing containers
Protocol:
-
Insect Rearing: As described in the injection protocol. It is crucial to have a consistent supply of insects of a specific developmental stage.
-
Preparation of this compound-Infused Diet:
-
Prepare the artificial diet mixture according to a standard recipe for the target insect.
-
In a separate container, dissolve the required amount of this compound in a small volume of water.
-
While the diet mixture is still liquid and has cooled to just above its setting temperature, add the this compound solution and mix thoroughly using a blender or homogenizer to ensure even distribution.
-
Prepare a control diet without this compound using the same procedure.
-
Pour the diets into molds and allow them to solidify.
-
-
Feeding Bioassay:
-
Deprive the insects of food for a few hours to encourage immediate feeding on the experimental diet.
-
Place a pre-weighed amount of the this compound-infused diet into the rearing containers with the insects.
-
In parallel, set up a control group with the non-Argadin diet.
-
Ensure a continuous supply of the respective diets.
-
-
Data Collection and Analysis:
-
Monitor the insects daily for mortality, developmental delays, and any signs of abnormal molting.
-
Measure the amount of diet consumed to calculate the ingested dose of this compound.
-
Record the larval and pupal duration and the percentage of successful adult emergence.
-
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the injection and oral delivery of this compound.
References
Troubleshooting & Optimization
How to dissolve Argadin for in vitro assays
Welcome to the technical support center for Argadin. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the dissolution and handling of this compound for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO).
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve this compound powder in high-quality, anhydrous DMSO to your desired concentration. For example, to make a 10 mM stock solution, you would dissolve the appropriate mass of this compound in DMSO. It is crucial to ensure the powder is completely dissolved. Gentle vortexing or sonication can aid in dissolution.
Q3: My this compound solution, which is dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. What should I do?
A3: This is a common issue when a compound that is highly soluble in an organic solvent like DMSO has lower solubility in aqueous solutions.[1][2][3] To prevent precipitation, it is recommended to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.1%.[3] You can achieve this by preparing a more dilute intermediate stock solution in DMSO before the final dilution into your aqueous medium. Additionally, adding the this compound-DMSO solution to your medium drop-wise while gently vortexing can help.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 1%, with many researchers aiming for less than 0.1% to avoid solvent-induced effects on the cells.[1] It is always best to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| This compound powder does not dissolve completely in DMSO. | Insufficient mixing or low-quality DMSO. | Use high-quality, anhydrous DMSO. Gently vortex or sonicate the solution. Warming the solution slightly (to no more than 37°C) may also help, but be cautious as heat can degrade the peptide. |
| Precipitation occurs immediately upon adding the DMSO stock to the aqueous buffer or medium. | The compound has poor aqueous solubility and is "crashing out" of solution. The final DMSO concentration is too low to keep it dissolved. | Prepare a more dilute stock solution of this compound in DMSO. Perform serial dilutions in DMSO first before adding to the aqueous solution.[3] Add the DMSO stock to the aqueous solution slowly while vortexing. |
| The solution becomes cloudy or forms a precipitate over time in the incubator. | The peptide may be unstable in the culture medium, or it could be interacting with components in the serum or medium salts.[4][5] | Try using a serum-free medium for the duration of the experiment if your cells can tolerate it. Test the solubility of this compound in different buffers to find one that is more compatible. |
| Inconsistent experimental results. | Degradation of this compound due to improper storage or handling. Inaccurate pipetting of viscous DMSO stock. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Ensure the stock solution is completely thawed and mixed before use. Use positive displacement pipettes for accurate handling of viscous DMSO solutions. |
Quantitative Data
This compound Stock Solution Preparation in DMSO
The following table provides the volume of DMSO required to prepare stock solutions of this compound at various concentrations, assuming a molecular weight for this compound. Please refer to the manufacturer's product sheet for the exact molecular weight of your specific lot.
| Desired Stock Concentration | Volume of DMSO to add to 1 mg of this compound |
| 1 mM | 1.4821 mL |
| 5 mM | 0.2964 mL |
| 10 mM | 0.1482 mL |
This table is based on information from MedChemExpress for this compound and should be used as a guideline.[6]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Bring the vial of this compound powder to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (refer to the table above).
-
Gently vortex or sonicate the tube until the this compound is completely dissolved. A clear solution should be obtained.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solution for In Vitro Assays
-
Materials: this compound stock solution (in DMSO), sterile cell culture medium or assay buffer.
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform any necessary intermediate dilutions of the stock solution in anhydrous DMSO. This is particularly important if your final desired concentration of this compound is very low, as it helps to keep the final DMSO concentration in your assay to a minimum.[3]
-
Add the final diluted this compound-DMSO solution to your pre-warmed cell culture medium or assay buffer. It is crucial to add the DMSO solution to the aqueous solution and not the other way around. Add it drop-wise while gently mixing.
-
Ensure the final concentration of DMSO in your working solution is as low as possible (ideally <0.1%).
-
Your this compound working solution is now ready for your in vitro assay.
-
Signaling Pathway and Experimental Workflow
This compound is a potent inhibitor of Family-18 chitinases. These enzymes, such as acidic mammalian chitinase (AMCase), are implicated in inflammatory and allergic responses. By inhibiting these chitinases, this compound can block the downstream signaling that leads to inflammation.
Caption: Mechanism of Action of this compound as a Chitinase Inhibitor.
The following workflow outlines the key steps for successfully preparing and using this compound in your experiments.
Caption: Recommended workflow for preparing this compound solutions.
References
Argadin stability issues in different buffer solutions
Welcome to the technical support center for Argadin. This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential stability issues with this compound in various buffer solutions. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect this compound's stability in a buffer solution?
A1: The stability of peptides like this compound is influenced by several factors, including:
-
pH of the buffer: The pH can affect the charge state of amino acid residues, influencing solubility and susceptibility to degradation.[1][2][3]
-
Buffer composition: The type of buffer ions can directly interact with the peptide, potentially leading to instability.[4][5]
-
Ionic strength: The salt concentration of the buffer can impact peptide conformation and aggregation.[2]
-
Temperature: Higher temperatures generally accelerate chemical degradation and physical instability.[1][2]
-
Presence of excipients: Additives such as stabilizers or solubilizers can significantly impact this compound's stability.[4][5][6]
-
Light exposure: Photodegradation can be a concern for some peptides.[3]
-
Freeze-thaw cycles: Repeated freezing and thawing can lead to aggregation and degradation.[4][5]
Q2: Which buffer systems are generally recommended for peptide stability?
A2: Commonly used buffer systems for peptides and proteins include phosphate, acetate, citrate, and histidine buffers.[4][5][6] The optimal buffer for this compound would need to be determined experimentally, as peptide stability is highly molecule-dependent. A buffer selection screen is a recommended first step.
Q3: How can I monitor the stability of my this compound solution?
A3: Stability can be assessed using various analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): To detect degradation products and quantify the remaining intact this compound.[1][7]
-
Size Exclusion Chromatography (SEC): To identify and quantify aggregates.[4][5]
-
Mass Spectrometry (MS): To identify modification and degradation products.
-
Circular Dichroism (CD) Spectroscopy: To assess changes in the secondary structure.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and experimentation of this compound.
Issue 1: this compound Precipitation or Aggregation
Symptoms:
-
Visible particles or cloudiness in the solution.
-
An increase in the aggregate peak observed by SEC.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal pH | The pH of the buffer may be close to this compound's isoelectric point (pI), minimizing its solubility. Determine the pI of this compound and select a buffer with a pH at least 1-2 units away from the pI. |
| Inappropriate Buffer System | Certain buffer ions may promote aggregation. Screen different buffer systems (e.g., citrate, acetate, histidine) to identify one that enhances solubility. |
| High Concentration | The concentration of this compound may be too high for the chosen buffer conditions. Try reducing the concentration or adding solubilizing excipients like arginine.[4][5][6] |
| Freeze-Thaw Stress | Repeated freeze-thaw cycles can induce aggregation. Aliquot the this compound stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[4][5] |
Issue 2: this compound Degradation
Symptoms:
-
Appearance of new peaks and a decrease in the main this compound peak in HPLC analysis.
-
Loss of biological activity.
Possible Causes & Solutions:
| Cause | Recommended Action |
| pH-mediated Hydrolysis | Peptide bonds can be susceptible to hydrolysis at acidic or alkaline pH.[3] Conduct a pH stability study to identify the pH range of maximum stability. For some peptides, maximum stability has been observed at acidic pH, for example, a pH of 3.35 for [Arg(8)]-vasopressin.[1] |
| Oxidation | Certain amino acid residues (e.g., Methionine, Cysteine, Tryptophan) are prone to oxidation. If your sequence contains these, consider working under an inert atmosphere (e.g., nitrogen or argon) and adding antioxidants like methionine to the buffer.[6] |
| Enzymatic Degradation | If working with biological samples, proteases can degrade this compound. Add protease inhibitors to your buffer. |
| Temperature-Induced Degradation | Store this compound solutions at recommended temperatures (typically 2-8°C for short-term and -20°C or -80°C for long-term storage). Avoid prolonged exposure to room temperature. |
Hypothetical Stability Data for this compound
The following tables present hypothetical data to illustrate how stability might vary under different buffer conditions. Note: This is not experimental data and should be used as a guide for designing your own stability studies.
Table 1: Effect of pH on this compound Degradation (4 weeks at 25°C)
| Buffer (50 mM) | pH | % Remaining this compound (HPLC) | % Aggregation (SEC) |
| Acetate | 4.0 | 95% | <1% |
| Phosphate | 6.0 | 88% | 2% |
| Phosphate | 7.4 | 82% | 5% |
| Tris | 8.5 | 75% | 8% |
Table 2: Effect of Buffer Type and Excipients on this compound Stability at pH 6.0 (4 weeks at 25°C)
| Buffer (50 mM) | Excipient (150 mM) | % Remaining this compound (HPLC) | % Aggregation (SEC) |
| Phosphate | None | 88% | 2% |
| Phosphate | NaCl | 85% | 3% |
| Citrate | None | 92% | 1.5% |
| Histidine | None | 94% | 1% |
| Histidine | Arginine | 96% | <1% |
Experimental Protocols
Protocol 1: Preparation of Buffer Solutions
-
Materials:
-
High-purity water (e.g., Milli-Q or equivalent).
-
Buffer salts (e.g., sodium phosphate monobasic and dibasic, sodium acetate, acetic acid).
-
pH meter, calibrated.
-
Sterile filters (0.22 µm).
-
-
Procedure:
-
Weigh the appropriate amount of buffer salts to achieve the desired molarity.
-
Dissolve the salts in about 80% of the final volume of high-purity water.
-
Adjust the pH to the desired value using a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Bring the solution to the final volume with high-purity water.
-
Sterilize the buffer by filtering it through a 0.22 µm filter into a sterile container.
-
Protocol 2: this compound Stability Study Setup
-
Materials:
-
Lyophilized this compound.
-
Prepared sterile buffer solutions.
-
Low-binding microcentrifuge tubes or vials.
-
Calibrated pipettes.
-
-
Procedure:
-
Reconstitute the lyophilized this compound in the desired buffer to create a stock solution.
-
Determine the initial concentration and purity of the this compound stock solution using HPLC.
-
Aliquot the stock solution into the different buffer conditions to be tested.
-
Store the aliquots at various temperatures (e.g., 4°C, 25°C, 40°C).
-
At specified time points (e.g., 0, 1, 2, 4 weeks), remove an aliquot from each condition.
-
Analyze the samples by HPLC and SEC to determine the percentage of remaining this compound and the formation of aggregates and degradation products.
-
Visual Guides
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting decision tree for this compound stability issues.
References
- 1. Effect of buffer pH, buffer concentration and skin with or without enzyme inhibitors on the stability of [Arg(8)]-vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation kinetics of antagonist [Arg6, D-Trp7,9, MePhe8]-substance P [6-11] in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 5. Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijsrtjournal.com [ijsrtjournal.com]
- 7. researchgate.net [researchgate.net]
Preventing Argadin precipitation in aqueous solutions
Welcome to the Argadin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of this compound in aqueous solutions during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a cyclic pentapeptide that acts as a potent inhibitor of Family-18 chitinases. Like many peptides, especially those with hydrophobic residues or a cyclic structure, this compound can exhibit poor solubility in aqueous solutions, leading to precipitation. This can significantly impact experimental results by reducing the effective concentration of the inhibitor and interfering with assays.
Q2: What are the primary factors that influence this compound precipitation?
Several factors can contribute to this compound precipitation in aqueous solutions:
-
pH: The solubility of peptides is highly dependent on the pH of the solution. Peptides are least soluble at their isoelectric point (pI), where the net charge of the molecule is zero.
-
Temperature: Temperature can affect solubility, though the effect can be complex. While warming can sometimes aid dissolution, it can also promote aggregation and degradation for some peptides.[1][2]
-
Concentration: Exceeding the solubility limit of this compound in a given solvent system will lead to precipitation.
-
Solvent Polarity: The choice of solvent is critical. This compound's cyclic and partially hydrophobic nature may limit its solubility in purely aqueous buffers.
-
Ionic Strength: The presence and concentration of salts in the buffer can influence peptide solubility.[3]
Q3: How can I estimate the isoelectric point (pI) of this compound?
Based on its amino acid sequence, the predicted isoelectric point (pI) of this compound is approximately 8.5. This was calculated using the IPC 2.0 prediction tool.[4][5][6] It is crucial to work at a pH sufficiently above or below this value to enhance solubility.
Q4: What general steps should I take before attempting to dissolve this compound?
Before dissolving your lyophilized this compound powder, we recommend the following:
-
Visually inspect the powder: Ensure it is a uniform, dry powder.
-
Bring to room temperature: Before opening the vial, allow it to warm to room temperature to prevent condensation of moisture, which can affect the stability of the peptide.
-
Centrifuge the vial: Briefly centrifuge the vial to collect all the powder at the bottom.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing this compound precipitation.
Issue 1: this compound fails to dissolve completely in an aqueous buffer.
Root Cause: The chosen aqueous buffer may not be optimal for solubilizing the hydrophobic and cyclic structure of this compound. The pH of the buffer might be too close to this compound's isoelectric point (pI ≈ 8.5).
Solutions:
-
pH Adjustment:
-
For acidic conditions: Since this compound is a basic peptide, dissolving it in a mildly acidic solution should enhance its solubility.[7] Try dissolving this compound in a buffer with a pH at least 2-3 units below its pI (e.g., pH 5.5-6.5). A buffer containing 10-25% acetic acid can also be effective.[8][9]
-
For basic conditions: While generally less recommended for basic peptides, if your experimental conditions require a basic pH, ensure it is significantly above the pI (e.g., pH > 10.5). However, be cautious as high pH can lead to degradation.
-
-
Use of Organic Co-solvents:
-
For highly hydrophobic peptides like this compound, dissolving in a small amount of an organic solvent before adding the aqueous buffer is a common strategy.[3][7][8][10]
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or acetonitrile (ACN).
-
Protocol:
-
Dissolve the this compound powder in a minimal volume of 100% DMSO (e.g., 20-50 µL).
-
Slowly add the resulting solution dropwise to your stirred aqueous buffer to the desired final concentration.
-
If turbidity appears, you have exceeded the solubility limit for that specific co-solvent/buffer ratio.
-
dot
Caption: Workflow for dissolving this compound using a co-solvent.
-
Issue 2: this compound precipitates out of solution after initial dissolution.
Root Cause: The solution may be supersaturated, or changes in temperature or buffer composition over time are causing the peptide to aggregate and precipitate.
Solutions:
-
Incorporate Excipients:
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween 80) or Polysorbate 20 can help stabilize the peptide in solution and prevent aggregation.[11][12] A typical starting concentration is 0.01-0.1%.
-
Solubilizing Agents: Polyethylene glycol (PEG), particularly PEG 400, can improve the solubility of cyclic peptides.[11]
-
Complexing Agents: Cyclodextrins can encapsulate hydrophobic moieties of the peptide, enhancing its aqueous solubility.[3][13]
-
-
Temperature Control:
-
Avoid repeated freeze-thaw cycles. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
When thawing, do so slowly on ice.
-
Some peptides are less soluble at lower temperatures. If precipitation occurs upon cooling, consider preparing the solution fresh before each experiment. Conversely, for some peptides, elevated temperatures can induce aggregation, so avoid unnecessary heating.[1][14]
-
-
Use of Arginine as an Aggregation Inhibitor:
-
Arginine has been shown to suppress protein and peptide aggregation.[15][16][17][18] Including a low concentration of L-arginine in your buffer may help maintain this compound solubility.
dot
Caption: Simplified pathway of this compound aggregation and points of intervention.
-
Quantitative Data Summary
| Property / Parameter | Value / Recommendation | Rationale / Citation |
| Predicted Isoelectric Point (pI) | ~ 8.5 | Based on amino acid sequence using IPC 2.0 predictor.[4][5][6] |
| Recommended pH for Solubilization | pH < 6.5 or pH > 10.5 | To ensure the peptide is charged and more soluble.[3][7][9] |
| Co-solvents | DMSO, DMF, Acetonitrile | For initial dissolution of hydrophobic peptides.[7][8] |
| Surfactants (e.g., Tween 80) | 0.01 - 0.1% (w/v) | To prevent aggregation and improve stability.[11][12] |
| Solubilizing Agents (e.g., PEG 400) | 1 - 10% (w/v) | To enhance solubility of cyclic peptides.[11] |
| Aggregation Inhibitors (e.g., L-Arginine) | 50 - 100 mM | To suppress intermolecular interactions.[15][16] |
Key Experimental Protocols
Protocol 1: Basic Solubility Test for this compound
This protocol helps determine the best solvent for your specific batch of this compound.
Materials:
-
Lyophilized this compound
-
Sterile, deionized water
-
0.1 M Acetic Acid
-
0.1 M Ammonium Bicarbonate
-
DMSO
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Aliquot a small, known amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.
-
To the first tube, add a small volume of sterile water (e.g., 100 µL) to test for aqueous solubility. Vortex gently.
-
If not soluble in water, add 100 µL of 0.1 M acetic acid to a fresh tube of this compound. Vortex.
-
If still not soluble, try 100 µL of 0.1 M ammonium bicarbonate in another fresh tube. Vortex.
-
For a fourth tube, add a minimal volume of DMSO (e.g., 10-20 µL) and vortex. Then, slowly add your desired aqueous buffer to this solution.
-
Observe each tube for complete dissolution (a clear solution with no visible particulates).
Protocol 2: Preparation of a Stock Solution of this compound using a Co-solvent
Materials:
-
Lyophilized this compound
-
DMSO
-
Sterile aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the volume of DMSO needed to dissolve your this compound to a high concentration (e.g., 10-20 mM).
-
Add the calculated volume of DMSO to the vial of lyophilized this compound.
-
Vortex gently until the peptide is completely dissolved.
-
In a separate tube, have your desired volume of aqueous buffer ready.
-
While gently vortexing the aqueous buffer, slowly add the this compound/DMSO stock solution drop-by-drop to achieve the final desired concentration.
-
Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use or to be aliquoted for storage.
-
For storage, aliquot the stock solution into single-use volumes in low-protein-binding tubes and store at -20°C or -80°C.
References
- 1. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. IPC 2.0: prediction of isoelectric point and pKa dissociation constants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IPC 2.0 - Isoelectric point and pKa prediction for proteins and peptides using deep learning [ipc2.mimuw.edu.pl]
- 6. IPC 2.0 - Isoelectric point and pKa prediction for proteins and peptides using deep learning [ipc2.mimuw.edu.pl]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. lifetein.com [lifetein.com]
- 9. genscript.com [genscript.com]
- 10. biorbyt.com [biorbyt.com]
- 11. Effect of the excipient concentration on the pharmacokinetics of PM181104, a novel antimicrobial thiazolyl cyclic peptide antibiotic, following intravenous administration to mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmtech.com [pharmtech.com]
- 13. peptidream.com [peptidream.com]
- 14. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uwo.scholaris.ca [uwo.scholaris.ca]
- 16. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism of Protein Aggregation Inhibition by Arginine: Blockage of Anionic Side Chains Favors Unproductive Encounter Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Amyloid aggregation inhibitory mechanism of arginine-rich D-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Argadin storage conditions to maintain bioactivity
Welcome to the technical support center for Argadin, a potent cyclopentapeptide chitinase inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments by providing detailed information on storage, stability, and bioactivity assessment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound powder?
For long-term storage, this compound powder should be kept in a tightly sealed container, protected from moisture and light.[1] The recommended storage temperatures and corresponding shelf life are summarized in the table below.
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (DMSO).[2] It is recommended to prepare a concentrated stock solution in newly opened, anhydrous DMSO to minimize hygroscopic effects that can impact solubility.[2] For storage of stock solutions, it is advisable to aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Recommended storage conditions for this compound in solvent are provided in the table below.
Q3: At what pH should I store my aqueous working solutions of this compound to maintain bioactivity?
Q4: Can I store this compound in aqueous buffers?
While DMSO is the recommended solvent for stock solutions, working solutions can be prepared in aqueous buffers. However, the long-term stability of this compound in various aqueous buffers has not been extensively documented. When preparing working solutions, it is best to make them fresh for each experiment. If short-term storage is necessary, sterile-filter the solution and store it at 4°C for no more than a few hours. Avoid buffers containing components that may react with the peptide.
Storage Conditions Summary
| Form | Storage Temperature | Duration | Storage Conditions |
| Powder | -80°C | 2 years | Sealed, away from moisture and light |
| -20°C | 1 year | Sealed, away from moisture and light | |
| In Solvent (DMSO) | -80°C | 6 months | Sealed, away from moisture and light |
| -20°C | 1 month | Sealed, away from moisture and light |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of this compound Bioactivity | - Improper storage of stock solution (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C). | - Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles. Store at -80°C for long-term use. |
| - Degradation in aqueous working solution due to suboptimal pH or prolonged storage. | - Prepare fresh working solutions immediately before each experiment. If necessary, conduct a pilot study to determine the optimal pH for your assay conditions. | |
| - Contamination of stock or working solutions. | - Use sterile, high-purity solvents and buffers. Filter-sterilize aqueous solutions if necessary. | |
| Precipitation of this compound in Aqueous Buffer | - Exceeding the solubility limit of this compound in the aqueous buffer. | - Ensure the final concentration of DMSO in the aqueous solution is sufficient to maintain solubility, but low enough to not affect the assay (typically <0.5%).[1] |
| - The pH of the buffer is not optimal for this compound's solubility. | - Test the solubility of this compound in a small range of pH values around your intended experimental pH. | |
| Inconsistent Results in Bioactivity Assay | - Inaccurate pipetting of viscous DMSO stock solution. | - Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO solutions. |
| - Variability in enzyme activity or substrate quality. | - Use a consistent source and lot of chitinase and substrate. Run appropriate controls in every experiment. | |
| - Instability of the chitinase enzyme. | - Keep the enzyme on ice and use it fresh. Avoid repeated freeze-thaw cycles of the enzyme. |
Experimental Protocols
Protocol: Chitinase Inhibition Assay using a Colorimetric Substrate
This protocol provides a general method for determining the inhibitory activity of this compound against a chitinase enzyme using a synthetic colorimetric substrate.
Materials:
-
This compound
-
Chitinase enzyme
-
p-Nitrophenyl β-D-N,N'-diacetylchitobiose (pNP-GlcNAc₂) or a similar colorimetric chitinase substrate
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 6.0)
-
Stop Solution (e.g., 0.4 M sodium carbonate)
-
DMSO (anhydrous)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound powder in DMSO to a concentration of 10 mM.
-
Prepare Working Solutions: Serially dilute the this compound stock solution in the Assay Buffer to achieve a range of desired inhibitor concentrations. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Enzyme Preparation: Dilute the chitinase enzyme in ice-cold Assay Buffer to a working concentration that gives a linear reaction rate over the desired time course.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of Assay Buffer
-
10 µL of this compound working solution or vehicle control
-
20 µL of diluted chitinase enzyme
-
-
Pre-incubation: Incubate the plate at the desired assay temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 20 µL of the pNP-GlcNAc₂ substrate solution (pre-warmed to the assay temperature) to each well to start the reaction.
-
Incubation: Incubate the plate at the assay temperature for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction: Add 100 µL of Stop Solution to each well to terminate the reaction. The solution will turn yellow.
-
Measure Absorbance: Read the absorbance of each well at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizations
Caption: Workflow from storage of this compound to assessment of its bioactivity.
Caption: A logical guide for troubleshooting issues with this compound's bioactivity.
References
Overcoming challenges in Argadin purification from culture broth
Welcome to the technical support center for Argadin purification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound from fungal culture broth.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary source?
A1: this compound is a cyclic pentapeptide that acts as a potent chitinase inhibitor.[1][2] It is a secondary metabolite isolated from the culture broth of the fungal strain Clonostachys sp. FO-7314.[1][2]
Q2: What is the general workflow for this compound purification?
A2: The purification of this compound from the fungal culture broth typically involves a multi-step chromatographic process. The established method includes a sequence of cation exchange, adsorption, and gel filtration chromatography to isolate and purify the compound.[1][2]
Q3: What are some of the most common challenges faced during this compound purification?
A3: Researchers may encounter several challenges, including:
-
Low Yield: The expression levels of secondary metabolites like this compound can be low, leading to poor recovery.
-
Co-purification of Impurities: Pigments and other secondary metabolites from the fungal culture often co-elute with this compound, complicating purification.
-
Product Instability: this compound, being a peptide, may be susceptible to degradation by proteases present in the culture broth or aggregation under non-optimal buffer conditions.
-
Chromatographic Issues: Problems such as poor resolution, peak tailing, and irreversible binding can occur during the chromatography steps.
Troubleshooting Guide
This guide is designed in a question-and-answer format to provide direct solutions to specific problems you may encounter during the this compound purification process.
Category 1: Low Yield
Q1.1: My final yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1.1: Low yield can stem from several factors throughout the purification process. Here’s a breakdown of potential issues and solutions:
-
Inefficient Extraction from Mycelium: this compound is located in the cultured mycelium.[1][2] Ensure complete cell lysis to release the product.
-
Troubleshooting:
-
Optimize your cell disruption method (e.g., sonication, homogenization, or freeze-thaw cycles).
-
Ensure the extraction buffer has the correct pH and ionic strength to facilitate this compound release. This compound is soluble in acidic aqueous solutions.[1]
-
-
-
Loss during Initial Clarification: Significant product loss can occur during the removal of mycelia and other debris.
-
Troubleshooting:
-
Use a combination of centrifugation and filtration (e.g., 0.45 µm filter) to clarify the lysate.
-
Check for the presence of this compound in the discarded pellet. If significant amounts are found, re-extract the pellet.
-
-
-
Suboptimal Chromatographic Conditions: Incorrect buffer pH, ionic strength, or choice of resin can lead to poor binding or elution.
-
Troubleshooting:
-
Cation Exchange: Ensure the pH of your loading buffer is at least 1-2 units below the isoelectric point (pI) of this compound to ensure a net positive charge for binding to the cation exchange resin. Elution is typically achieved by increasing the salt concentration or pH.
-
Gel Filtration: Optimize the column length and flow rate to ensure proper separation based on size. A slower flow rate often improves resolution.
-
-
Decision Tree for Troubleshooting Low Yield
Category 2: Purity Issues
Q2.1: My purified this compound is contaminated with colored impurities (e.g., yellow or brown). How can I remove them?
A2.1: Fungal cultures often produce pigments that can co-purify with the target compound. Here are some strategies to address this:
-
Adsorption Chromatography: This step is crucial for removing pigments.
-
Troubleshooting:
-
Experiment with different adsorbent resins (e.g., activated charcoal, Amberlite XAD series).
-
Optimize the solvent system used for loading and elution to selectively bind the pigments while allowing this compound to pass through or vice versa.
-
-
-
Solvent Extraction: Before chromatography, a liquid-liquid extraction step can be effective.
-
Troubleshooting:
-
Perform a pre-extraction of the crude lysate with a nonpolar solvent (e.g., hexane) to remove lipid-soluble pigments.
-
-
Q2.2: I am observing multiple peaks in my final gel filtration step, indicating the presence of aggregates or other proteinaceous impurities.
A2.2: This can be due to aggregation of this compound itself or the presence of co-purifying proteins.
-
Preventing Aggregation:
-
Troubleshooting:
-
Work at a lower temperature (4°C) to minimize protein aggregation.
-
Screen different buffer additives that can reduce aggregation, such as L-arginine (0.5-1 M) or non-ionic detergents (e.g., 0.1% Tween-20).
-
Ensure the protein concentration is not too high during purification steps.
-
-
-
Improving Separation:
-
Troubleshooting:
-
Optimize the salt concentration in your gel filtration buffer. An ionic strength of at least 150 mM NaCl is often recommended to reduce non-specific interactions.
-
Consider an additional ion-exchange step with a different selectivity (e.g., anion exchange if your impurities have a net negative charge) before the final gel filtration.
-
-
Workflow for Purity Enhancement
Category 3: Product Stability
Q3.1: I suspect my this compound is degrading during purification. How can I improve its stability?
A3.1: Peptide stability is critical for successful purification.
-
Protease Inhibition: The crude culture broth will contain proteases.
-
Troubleshooting:
-
Add a broad-spectrum protease inhibitor cocktail to your lysis and purification buffers.
-
Perform all purification steps at low temperatures (4°C) to reduce protease activity.
-
-
-
pH and Temperature Stability: this compound's stability is likely pH and temperature-dependent.
-
Troubleshooting:
-
Maintain a pH range where this compound is most stable. While specific data for this compound is limited, many fungal peptides are stable in a slightly acidic to neutral pH range. It is advisable to perform a small-scale pH stability study (e.g., incubating aliquots at different pH values and analyzing for degradation by HPLC).
-
Avoid prolonged exposure to high temperatures.
-
-
Quantitative Data Summary
Table 1: Stability of Antifungal Peptide BGAP under Various Conditions
| Condition | Treatment | Residual Activity (%) | Reference |
| Temperature | 40°C for 15 min | ~100% | [3] |
| 60°C for 15 min | ~100% | [3] | |
| 80°C for 15 min | ~100% | [3] | |
| 100°C for 15 min | ~100% | [3] | |
| pH | pH 1-3 for 15 min | Stable | [3] |
| pH 11-13 for 15 min | Stable | [3] | |
| Ions (150 mM) | K⁺, Ca²⁺, Mg²⁺, Mn²⁺, Fe³⁺ | Stable | [3] |
| Organic Solvents | 10% Methanol, Ethanol, Isopropanol | Stable | [3] |
Note: This data is for the antifungal peptide BGAP and should be used as a general guide. Optimal conditions for this compound may vary and should be determined empirically.
Experimental Protocols
The following are detailed, best-practice protocols for the key chromatographic steps in this compound purification, based on established methods for fungal cyclopeptides.
Protocol 1: Cation Exchange Chromatography (Capture Step)
-
Resin: Use a strong cation exchange resin such as SP-Sepharose or a similar sulfopropyl-based resin.
-
Buffer Preparation:
-
Binding Buffer (Buffer A): 20 mM Sodium Acetate, pH 4.5.
-
Elution Buffer (Buffer B): 20 mM Sodium Acetate, 1 M NaCl, pH 4.5.
-
-
Column Equilibration: Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer.
-
Sample Loading: Adjust the pH of the clarified culture lysate to 4.5 and load it onto the column at a low flow rate (e.g., 1-2 mL/min for a lab-scale column).
-
Wash: Wash the column with 5-10 CV of Binding Buffer to remove unbound impurities.
-
Elution: Elute the bound peptides using a linear gradient of 0-100% Elution Buffer over 10-20 CV. Collect fractions and assay for chitinase inhibitory activity to identify this compound-containing fractions.
Protocol 2: Adsorption Chromatography (Pigment Removal)
-
Resin: Pack a column with an adsorbent resin like Amberlite XAD-16.
-
Sample Preparation: Pool the active fractions from the cation exchange step.
-
Column Equilibration: Equilibrate the column with deionized water.
-
Sample Loading: Load the pooled fractions onto the column.
-
Wash: Wash the column with deionized water to remove salts and hydrophilic impurities.
-
Elution: Elute with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol). This compound is expected to elute in the more polar fractions, while pigments will be retained and elute with higher methanol concentrations. Monitor fractions for activity.
Protocol 3: Gel Filtration Chromatography (Polishing Step)
-
Resin: Use a gel filtration resin with an appropriate fractionation range for a ~675 Da peptide, such as Sephadex G-25 or similar.
-
Buffer Preparation:
-
Running Buffer: 20 mM Phosphate buffer, 150 mM NaCl, pH 7.0.
-
-
Column Equilibration: Equilibrate the column with at least 2 CV of Running Buffer.
-
Sample Preparation: Concentrate the active, decolorized fractions from the adsorption step.
-
Sample Loading: Apply the concentrated sample to the column. The sample volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution: Elute with one CV of Running Buffer at a constant, slow flow rate. Collect fractions and identify those containing pure this compound.
Disclaimer: This technical support guide is intended for informational purposes only. The protocols and troubleshooting advice are based on published literature for this compound and similar compounds. Researchers should optimize these methods for their specific experimental conditions.
References
Technical Support Center: Argadin Purity and Contaminant Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of Argadin and identifying potential contaminants. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its key properties?
This compound is a cyclic pentapeptide and a known chitinase inhibitor, isolated from the fungal strain Clonostachys sp. FO-7314[1][2]. Its key properties are summarized below.
| Property | Value |
| Molecular Formula | C₂₉H₄₂N₁₀O₉[1][3] |
| Molecular Weight | 674.72 g/mol [1][3][4] |
| Appearance | White powder[1] |
| Solubility | Soluble in acidic H₂O and acidic DMSO. Slightly soluble in H₂O and DMSO. Insoluble in MeOH, acetone, and CHCl₃.[1] |
| Primary Function | Nanomolar inhibitor of Family-18 Chitinases[1][4] |
2. How do I perform an initial purity assessment of my this compound sample?
An initial purity assessment is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (HPLC-UV). This technique separates this compound from potential impurities based on their physicochemical properties. A high-purity sample will show a single major peak corresponding to this compound. Reversed-phase HPLC is the most common mode for small molecule analysis[5].
3. What are the recommended starting conditions for an HPLC purity analysis of this compound?
Below are recommended starting parameters for a reversed-phase HPLC method. These may need to be optimized for your specific instrument and column.
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| UV Detection | 220 nm and 280 nm |
| Injection Volume | 2 µL |
4. I see unexpected peaks in my HPLC chromatogram. What could they be?
Unexpected peaks can arise from various sources. These are often referred to as extraneous or ghost peaks[6][7][8]. Common causes include:
-
Synthesis-related impurities: Byproducts or unreacted starting materials from the synthesis of this compound.
-
Degradation products: this compound may degrade over time due to factors like temperature, pH, light, or oxidation[9].
-
Contamination: Introduction of foreign substances from solvents, glassware, or the instrument itself[7].
-
Systematic issues: Late elution from a previous injection or carry-over from a highly concentrated sample[6][8].
5. How can I identify an unknown impurity?
Identifying unknown impurities requires a combination of analytical techniques that provide structural information[10]. The most powerful combination is Liquid Chromatography-Mass Spectrometry (LC-MS) for determining the molecular weight of the impurity, followed by Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation[11][12][13][14]. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in determining the elemental composition of the impurity[10].
Troubleshooting Guides
Issue 1: An unknown peak is observed in the HPLC chromatogram.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unknown peaks.
Issue 2: The purity of this compound appears to be lower than expected.
-
Verify Sample Preparation: Ensure that the sample was dissolved in a compatible solvent and that the concentration is within the linear range of the detector. Using a solvent stronger than the initial mobile phase can cause peak distortion[8].
-
Check for Degradation: Has the sample been stored correctly? this compound, being a peptide, may be susceptible to degradation. Analyze a freshly prepared sample or a new batch if available.
-
Assess for Contamination: Common sources of contamination include:
-
Review Synthesis/Purification Records: If possible, review the synthesis and purification records for any deviations that might explain the presence of impurities.
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 0.1 mg/mL using the same diluent.
-
-
Instrument Setup:
-
Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Set the column temperature to 40 °C.
-
Set the UV detector to acquire data at 220 nm and 280 nm.
-
-
Analysis:
-
Inject 2 µL of the prepared sample.
-
Run the gradient method as described in the table above.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of this compound by dividing the peak area of this compound by the total peak area of all peaks, expressed as a percentage.
-
Protocol 2: Impurity Identification by LC-MS
-
Sample Preparation:
-
Prepare the this compound sample as described in Protocol 1.
-
-
Instrument Setup:
-
Use the same HPLC method as in Protocol 1 to ensure chromatographic compatibility.
-
Couple the HPLC outlet to a mass spectrometer (e.g., a Quadrupole Time-of-Flight or Orbitrap instrument)[9][14].
-
Set the mass spectrometer to acquire data in positive ion mode over a mass range of m/z 100-1000.
-
Use electrospray ionization (ESI) as the ion source.
-
-
Analysis:
-
Inject the sample and acquire both the total ion chromatogram (TIC) and the UV chromatogram.
-
-
Data Processing:
-
Extract the mass spectrum for each impurity peak observed in the chromatogram.
-
The most intense ion in the mass spectrum will likely correspond to the protonated molecule [M+H]⁺ of the impurity.
-
Use the accurate mass measurement to predict the elemental formula of the impurity.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical workflow for characterizing an unknown compound suspected to be an impurity in an this compound sample.
Caption: Workflow for impurity structure elucidation.
References
- 1. satoshi-omura.info [satoshi-omura.info]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C29H42N10O9 | CID 449123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. hplc.eu [hplc.eu]
- 7. youtube.com [youtube.com]
- 8. halocolumns.com [halocolumns.com]
- 9. pharmafocusamerica.com [pharmafocusamerica.com]
- 10. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. veeprho.com [veeprho.com]
- 12. youtube.com [youtube.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. veeprho.com [veeprho.com]
- 15. lindstromgroup.com [lindstromgroup.com]
- 16. quora.com [quora.com]
- 17. eubioco.eu [eubioco.eu]
- 18. huarongpharma.com [huarongpharma.com]
Validation & Comparative
A Comparative Analysis of Argadin and Allosamidin as Chitinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Chitinases, enzymes that degrade chitin, are crucial for the viability of a wide range of organisms, including insects, fungi, and parasites. Their inhibition presents a promising avenue for the development of novel insecticides, fungicides, and therapeutics for diseases such as asthma. This guide provides a detailed comparative analysis of two potent, naturally derived chitinase inhibitors: argadin and allosamidin.
Executive Summary
This compound and allosamidin are highly effective inhibitors of family 18 chitinases, a major class of these enzymes. While both compounds exhibit potent inhibitory activity, they differ significantly in their chemical nature, mechanism of action, and optimal target enzymes. Allosamidin, a pseudotrisaccharide, acts as a transition-state analog, mimicking the oxazolium ion intermediate of the catalytic reaction.[1] In contrast, this compound, a cyclic pentapeptide, functions as a substrate analog, mimicking the binding of chitooligosaccharides in the active site.[2] These mechanistic differences contribute to their varying inhibitory potencies against different chitinases.
At a Glance: this compound vs. Allosamidin
| Feature | This compound | Allosamidin |
| Chemical Class | Cyclic Pentapeptide | Pseudotrisaccharide |
| Producing Organism | Clonostachys sp. FO-7314 (fungus)[3][4] | Streptomyces sp. (bacterium)[2] |
| Mechanism of Action | Substrate mimic[2] | Transition-state analog[1] |
| Target Chitinase Family | Primarily Family 18 | Exclusively Family 18[1] |
| Primary Applications | Insecticide, Antifungal | Insecticide, Antifungal, Anti-asthmatic research[1][2] |
Quantitative Inhibitory Activity
The inhibitory potency of this compound and allosamidin is typically quantified by their half-maximal inhibitory concentration (IC50), the concentration of the inhibitor required to reduce the activity of a specific chitinase by 50%. The following table summarizes reported IC50 values for both inhibitors against a variety of chitinases.
| Chitinase Source | Enzyme | This compound IC50 | Allosamidin IC50 | Reference |
| Blowfly (Lucilia cuprina) | - | 150 nM (at 37°C), 3.4 nM (at 20°C) | 2.3 nM (at 37°C), 0.4 nM (at 20°C) | [2][3][4] |
| Aspergillus fumigatus (fungus) | AfChiA1 | - | 128 µM | [5] |
| Candida albicans (fungus) | - | - | 0.3 µM | [6] |
| Serratia marcescens (bacterium) | SmChiA | - | - | [7] |
| Serratia marcescens (bacterium) | SmChiB | - | - | [2] |
| Human | Chitotriosidase | - | - | [7] |
| Entamoeba invadens (protozoan) | - | - | 0.085 µM (at 5 µM substrate), 0.16 µM (at 10 µM substrate) | [8] |
Note: IC50 values can vary depending on the experimental conditions, including substrate concentration, temperature, and pH.
Mechanism of Action
The distinct chemical structures of this compound and allosamidin underpin their different mechanisms of chitinase inhibition.
Allosamidin: As a pseudotrisaccharide, allosamidin closely mimics the structure of the oxazolium ion intermediate that is formed during the substrate-assisted catalysis of chitin hydrolysis by family 18 chitinases.[1] By binding tightly to the active site in this transition state conformation, it effectively blocks the enzyme from processing its natural substrate.
This compound: This cyclic pentapeptide adopts a three-dimensional structure that mimics the shape and charge distribution of a chitooligosaccharide substrate.[2] It occupies the substrate-binding cleft of the chitinase, preventing the entry of chitin. The interactions between the peptide backbone and side chains of this compound and the amino acid residues in the enzyme's active site are crucial for its inhibitory activity.
Experimental Protocols
Accurate and reproducible assessment of chitinase inhibition is paramount. Below are detailed methodologies for common assays used to determine the inhibitory potential of compounds like this compound and allosamidin.
Fluorometric Chitinase Inhibition Assay
This method is highly sensitive and relies on the cleavage of a fluorogenic substrate.
a. Materials:
-
Chitinase enzyme
-
Fluorogenic chitinase substrate (e.g., 4-Methylumbelliferyl β-D-N,N′,N′′-triacetylchitotrioside)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 6.0)
-
Inhibitor stock solutions (this compound or allosamidin)
-
Stop solution (e.g., 0.5 M sodium carbonate)
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 450 nm)
b. Protocol:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In the microplate, add 50 µL of the assay buffer to the blank wells, 50 µL of the inhibitor dilutions to the test wells, and 50 µL of the assay buffer to the control wells.
-
Add 25 µL of the chitinase solution to the test and control wells. Add 25 µL of assay buffer to the blank wells.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate to all wells.
-
Incubate the plate at the same temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 100 µL of the stop solution to all wells.
-
Measure the fluorescence using the plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Colorimetric Chitinase Inhibition Assay (DNS Method)
This method quantifies the reducing sugars released from the hydrolysis of chitin.
a. Materials:
-
Chitinase enzyme
-
Colloidal chitin (1% w/v)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0)
-
Inhibitor stock solutions (this compound or allosamidin)
-
3,5-Dinitrosalicylic acid (DNS) reagent
-
Spectrophotometer (540 nm)
-
Centrifuge
b. Protocol:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In microcentrifuge tubes, mix 0.5 mL of the colloidal chitin suspension with 0.5 mL of the inhibitor dilutions (for test samples) or assay buffer (for control).
-
Add 0.5 mL of the chitinase solution to initiate the reaction.
-
Incubate the tubes at the optimal temperature for the enzyme (e.g., 50°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding 1.5 mL of the DNS reagent.
-
Boil the tubes for 10 minutes to develop the color.
-
Cool the tubes to room temperature and centrifuge to pellet the remaining chitin.
-
Measure the absorbance of the supernatant at 540 nm.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the fluorometric assay.
Signaling Pathways and Biological Context
The inhibition of chitinases by this compound and allosamidin has significant downstream consequences in various biological systems.
Fungal Cell Wall Integrity Pathway
Chitin is a fundamental component of the fungal cell wall. Chitinases are involved in cell wall remodeling during growth and morphogenesis. Inhibition of these enzymes can disrupt cell wall integrity, leading to cell lysis and death.
Caption: Fungal cell wall integrity pathway and the point of inhibition.
Insect Molting Cascade
In insects, chitinases are essential for the degradation of the old cuticle during molting. Inhibition of chitinase activity prevents the shedding of the exoskeleton, leading to developmental arrest and mortality.
Caption: Simplified insect molting cascade showing chitinase inhibition.
Chitinase-Mediated Inflammation in Asthma
In mammals, acidic mammalian chitinase (AMCase) is implicated in the inflammatory response in asthma. It is induced by the Th2 cytokine IL-13 and contributes to airway hyperresponsiveness.
Caption: Role of chitinase in the asthma inflammatory pathway.
Conclusion
Both this compound and allosamidin are invaluable tools for research into the function of chitinases and hold significant potential for practical applications. The choice between these inhibitors will depend on the specific research or development goal. Allosamidin's well-characterized interaction with family 18 chitinases makes it an excellent probe for studying the catalytic mechanism of these enzymes. This compound's distinct chemical nature and substrate-mimicking mechanism offer an alternative approach for inhibitor design and development. Further research into the specificity and in vivo efficacy of these and other chitinase inhibitors will undoubtedly pave the way for new and effective strategies in agriculture and medicine.
References
- 1. Novel Biological Activities of Allosamidins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent development of two chitinase inhibitors, Argifin and this compound, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new chitinase inhibitor, produced by Clonostachys sp. FO-7314 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chitinase activity from Candida albicans and its inhibition by allosamidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Chitinase activity in encysting Entamoeba invadens and its inhibition by allosamidin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Insecticidal Spectrum of Argadin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Argadin, a potent chitinase inhibitor, against other insecticides. The objective is to validate its insecticidal spectrum based on available data, offering a resource for researchers in pest management and insecticide development.
Executive Summary
This compound, a cyclic peptide natural product, demonstrates significant inhibitory activity against Family-18 chitinases, enzymes essential for insect molting and development.[1][2] This mechanism of action positions this compound as a promising candidate for a bio-insecticide. However, while its in-vitro efficacy against chitinase is well-documented, comprehensive data on its in-vivo insecticidal spectrum across various pest orders remains limited. This guide synthesizes the available data for this compound and compares it with other chitinase inhibitors and conventional insecticides to provide a preliminary validation of its potential insecticidal range.
Mechanism of Action: Chitin Metabolism Pathway
This compound functions by inhibiting chitinase, a key enzyme in the chitin metabolism pathway of insects. Chitin is a vital structural component of the insect exoskeleton (cuticle) and the peritrophic matrix lining the midgut. The coordinated synthesis and degradation of chitin are crucial for insect growth, molting (ecdysis), and overall survival. By blocking chitinase, this compound disrupts the breakdown of the old cuticle during molting, leading to developmental arrest and mortality.[1]
Comparative Performance Data
For a comparative perspective, this guide presents the available IC50 values for this compound and other chitinase inhibitors, alongside LC50/LD50 values for insecticides with a different mode of action, namely chitin synthesis inhibitors.
Table 1: In-vitro Chitinase Inhibition Data
| Compound | Target Enzyme | IC50 Value | Source |
| This compound | Lucilia cuprina (blowfly) chitinase | 150 nM at 37°C, 3.4 nM at 20°C | [2][3] |
| Argifin | Lucilia cuprina (blowfly) chitinase | 3.7 µM at 37°C, 0.10 µM at 20°C | [1] |
| Allosamidin | Lucilia cuprina (blowfly) chitinase | 2.3 nM at 37°C, 0.4 nM at 20°C | [1] |
Table 2: Insecticidal Activity Data (LC50/LD50) of Chitin Synthesis Inhibitors
| Insecticide | Insect Species (Order) | Bioassay Method | LC50 / LD50 | Source |
| Diflubenzuron | Spodoptera litura (Lepidoptera) | Topical | LD50: 6.00 µg/g (3rd instar), 11.80 µg/g (5th instar) | [4] |
| Spodoptera litura (Lepidoptera) | Ingestion | LC50: 75.828 ppm (3rd instar), 129.024 ppm (5th instar) | [4] | |
| Leptinotarsa decemlineata (Coleoptera) | Leaf Dip | LC50: 58.6 mg ai/L | [5][6][7] | |
| Lufenuron | Spodoptera litura (Lepidoptera) | Topical | LD50: 2.93 µg/g (3rd instar), 6.17 µg/g (5th instar) | [4] |
| Spodoptera litura (Lepidoptera) | Ingestion | LC50: 62.581 ppm (3rd instar), 117.669 ppm (5th instar) | [4] | |
| Leptinotarsa decemlineata (Coleoptera) | Leaf Dip | LC50: 27.3 mg ai/L | [5][6][7] | |
| Hexaflumuron | Leptinotarsa decemlineata (Coleoptera) | Leaf Dip | LC50: 0.79 mg ai/L | [5][6][7] |
Note: The lack of standardized LC50/LD50 data for this compound across a spectrum of insect orders is a significant gap in validating its broad-spectrum insecticidal activity. The data presented for chitin synthesis inhibitors is for comparative purposes to understand the potency of compounds targeting the chitin pathway.
Experimental Protocols
Standardized bioassays are crucial for determining the insecticidal spectrum and potency of a compound. Below are detailed methodologies for common insecticidal assays.
Topical Application Bioassay
This method assesses the toxicity of a compound through direct contact with the insect cuticle.
Methodology:
-
Test Compound Preparation: Dissolve this compound in a suitable solvent (e.g., acetone) to prepare a stock solution. From this, create a series of dilutions to test a range of doses.
-
Insect Handling: Use healthy, uniform-sized larvae or adults of the target insect species.
-
Application: Using a calibrated micro-applicator, apply a precise volume (typically 1 µL) of each dilution to the dorsal thorax of each insect. A control group should be treated with the solvent alone.
-
Incubation: Place the treated insects in clean containers with a food source and maintain them under controlled environmental conditions (e.g., 25 ± 2°C, 60 ± 10% RH, 16:8 L:D photoperiod).
-
Data Collection: Record the number of dead insects at 24, 48, and 72 hours post-treatment.
-
Analysis: Use probit analysis to calculate the LD50 (the dose required to kill 50% of the test population).
Dietary Incorporation Bioassay
This method evaluates the oral toxicity of a compound when ingested by the insect.
Methodology:
-
Diet Preparation: Prepare the standard artificial diet for the target insect species.
-
Compound Incorporation: While the diet is still liquid, incorporate this compound at various concentrations. A control diet should be prepared with the solvent used to dissolve this compound.
-
Assay Setup: Dispense a known amount of the treated and control diet into individual wells of a bioassay tray or small containers.
-
Insect Infestation: Place one larva of the target insect in each well.
-
Incubation: Maintain the bioassay trays under controlled environmental conditions.
-
Data Collection: Record larval mortality at regular intervals (e.g., daily for 7 days).
-
Analysis: Calculate the LC50 (the concentration required to kill 50% of the test population) using probit analysis.
Leaf-Dip Bioassay
This method is commonly used for phytophagous (plant-eating) insects to assess toxicity through ingestion of treated plant material.
Methodology:
-
Solution Preparation: Prepare aqueous solutions of this compound at different concentrations, typically with a surfactant to ensure even coating.
-
Leaf Treatment: Excised leaves of the host plant are dipped into the test solutions for a set period (e.g., 30 seconds) and then allowed to air dry. Control leaves are dipped in a solution containing only water and the surfactant.
-
Assay Setup: Place the treated leaves in petri dishes or other suitable containers.
-
Insect Introduction: Introduce a known number of larvae or adult insects onto the treated leaves.
-
Incubation: Maintain the containers under controlled conditions.
-
Data Collection: Record insect mortality at 24, 48, and 72 hours.
-
Analysis: Determine the LC50 value through probit analysis.
Conclusion and Future Directions
This compound demonstrates high potency as a chitinase inhibitor in-vitro, suggesting its potential as a valuable insecticidal agent. The disruption of the chitin metabolism pathway is a proven effective strategy for insect control. However, the current body of evidence is insufficient to definitively validate a broad insecticidal spectrum for this compound. The qualitative data showing efficacy against cockroaches is promising, but further research is critically needed to establish its potency (LC50/LD50 values) against a wider range of economically important insect pests from different orders, including Lepidoptera, Coleoptera, and Hemiptera.
Future research should focus on:
-
Quantitative Bioassays: Conducting standardized topical, dietary, and leaf-dip bioassays to determine the LC50 and LD50 values of this compound against key agricultural and public health pests.
-
Comparative Studies: Performing head-to-head comparisons of this compound with other chitinase inhibitors (e.g., Argifin, Allosamidin) and commercially available insecticides under identical experimental conditions.
-
Spectrum Analysis: Systematically testing this compound against a diverse panel of insect species to delineate its spectrum of activity.
Such data will be instrumental for the further development and potential commercialization of this compound as a novel bio-insecticide.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a new chitinase inhibitor, produced by Clonostachys sp. FO-7314 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mapa.gob.es [mapa.gob.es]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. Laboratory evaluation of five chitin synthesis inhibitors against the colorado potato beetle, Leptinotarsa decemlineata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Argadin's Potency and Specificity: A Comparative Guide to its Interaction with Chitinase Families
For Researchers, Scientists, and Drug Development Professionals
Argadin, a naturally occurring cyclic pentapeptide, has emerged as a highly potent inhibitor of family-18 chitinases, a class of enzymes implicated in the pathogenesis of various diseases, including fungal infections and inflammatory conditions. This guide provides a comparative analysis of this compound's cross-reactivity with different chitinase families, supported by experimental data, to inform research and development efforts in this area.
Inhibitory Profile of this compound Across Chitinase Families
This compound demonstrates remarkable potency against a range of family-18 chitinases derived from insects, fungi, and even humans. Its inhibitory activity is typically observed in the nanomolar to low micromolar range. In stark contrast, this compound is not known to inhibit family-19 chitinases, highlighting its specificity for the family-18 catalytic domain. This selectivity is a critical attribute for its potential therapeutic applications, as it minimizes off-target effects.
Quantitative Comparison of this compound's Inhibitory Activity
The following table summarizes the inhibitory constants (IC50 and Ki) of this compound against various family-18 chitinases.
| Chitinase Source Organism | Chitinase Family | Enzyme | Inhibition Constant | Reference |
| Lucilia cuprina (blowfly) | Family 18 | Chitinase | IC50: 150 nM (37°C), 3.4 nM (20°C) | [1][2][3] |
| Serratia marcescens | Family 18 | Chitinase B (ChiB) | Ki: 20 nM | [4] |
| Aspergillus fumigatus | Family 18 | Chitinase B1 (ChiB1) | IC50: 0.5 µM | [4] |
| Homo sapiens (Human) | Family 18 | Chitotriosidase | IC50: 13 nM | [4] |
Note: IC50 (half maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency.
Visualizing this compound's Specificity
The following diagram illustrates the established inhibitory action of this compound, showcasing its high specificity towards family-18 chitinases and its lack of activity against family-19 chitinases.
Caption: Specificity of this compound for Family-18 Chitinases.
Experimental Protocols: Assessing Chitinase Inhibition
The determination of this compound's inhibitory activity against chitinases typically involves a colorimetric assay using a chromogenic substrate. The following is a generalized protocol based on established methodologies.
General Chitinase Inhibition Assay Protocol
1. Materials:
- Purified chitinase enzyme
- This compound (or other inhibitors) at various concentrations
- Chromogenic substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide)
- Assay buffer (e.g., sodium phosphate buffer, pH 6.0)
- Stop solution (e.g., sodium carbonate)
- 96-well microplate
- Microplate reader
2. Procedure:
- Prepare a series of dilutions of this compound in the assay buffer.
- In a 96-well microplate, add the following to each well in triplicate:
- Assay buffer
- This compound solution (or buffer for control)
- Chitinase enzyme solution
- Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding the chromogenic substrate to each well.
- Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 30-60 minutes).
- Stop the reaction by adding the stop solution to each well. The stop solution will also develop the color of the product.
- Measure the absorbance of each well at the appropriate wavelength (e.g., 405 nm for p-nitrophenol) using a microplate reader.
3. Data Analysis:
- Subtract the absorbance of the blank (no enzyme) from all readings.
- Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).
- Plot the percentage of inhibition against the logarithm of the this compound concentration.
- Determine the IC50 value by fitting the data to a dose-response curve.
This guide provides a concise overview of this compound's cross-reactivity with different chitinase families, underscoring its potential as a selective tool for research and a promising candidate for therapeutic development. The provided data and protocols serve as a valuable resource for scientists working in this field.
References
- 1. Recent development of two chitinase inhibitors, Argifin and this compound, produced by soil microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a new chitinase inhibitor, produced by Clonostachys sp. FO-7314 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent Family-18 Chitinase Inhibitors: X-RAY STRUCTURES, AFFINITIES, AND BINDING MECHANISMS - PMC [pmc.ncbi.nlm.nih.gov]
Argadin: A Comparative Guide to a Potent Chitinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Argadin, a naturally derived cyclic pentapeptide, with other known chitinase inhibitors. It is intended to serve as a valuable resource for researchers in the fields of insecticide and fungicide development, as well as for those investigating the role of chitinases in human disease. The information presented is based on peer-reviewed studies and includes quantitative data, experimental methodologies, and visual representations of its mechanism of action.
Mechanism of Action: Inhibition of Family-18 Chitinases
This compound, isolated from the fungus Clonostachys sp. FO-7314, is a potent inhibitor of family-18 chitinases.[1][2] Chitinases are enzymes that hydrolyze chitin, a major structural component of fungal cell walls and the exoskeletons of insects.[1] By inhibiting these enzymes, this compound disrupts processes essential for fungal growth and insect molting.[1][2]
X-ray crystallography studies have revealed that this compound mimics the binding of chitin oligosaccharides within the active site of family-18 chitinases.[3] This competitive inhibition mechanism effectively blocks the enzyme's ability to break down chitin, leading to the observed anti-fungal and insecticidal effects.[1][3]
Caption: Competitive inhibition of Family-18 Chitinase by this compound.
Performance Comparison: In Vitro Inhibition of Chitinase
This compound has demonstrated potent inhibitory activity against various chitinases. Its performance, as measured by the half-maximal inhibitory concentration (IC50), has been compared to other well-known chitinase inhibitors, Argifin and Allosamidin.
| Compound | Target Enzyme | Temperature (°C) | IC50 |
| This compound | Lucilia cuprina (blowfly) chitinase | 37 | 150 nM |
| 20 | 3.4 nM | ||
| Argifin | Lucilia cuprina (blowfly) chitinase | 37 | 3.7 µM |
| 20 | 0.10 µM | ||
| Allosamidin | Lucilia cuprina (blowfly) chitinase | 37 | 2.3 nM |
| 20 | 0.4 nM | ||
| This compound | Serratia marcescens chitinase | - | Reported activity |
| This compound | Aspergillus fumigatus chitinase | - | Reported activity |
| This compound | Human chitinases | - | Reported activity |
Data compiled from references:[1][2][3]
Performance Comparison: In Vivo Insecticidal Activity
The inhibitory action of this compound on chitinase translates to significant insecticidal effects. A study on the American cockroach (Periplaneta americana) demonstrated its ability to arrest molting and cause mortality.
| Compound | Dose (per larva) | Mortality Rate (%) |
| This compound | 20 µg | 60 |
| Argifin | 20 µg | 73 |
Data compiled from reference:[1]
Experimental Protocols
The following are generalized protocols based on the methodologies described in the cited literature. For precise, step-by-step instructions, it is recommended to consult the original peer-reviewed articles.
This compound Purification from Clonostachys sp.
A combination of chromatographic techniques is used to purify this compound from the cultured mycelium of Clonostachys sp. FO-7314.[2]
Caption: Generalized workflow for the purification of this compound.
Protocol:
-
Extraction: this compound is extracted from the cultured mycelium.
-
Cation Exchange Chromatography: The crude extract is subjected to cation exchange chromatography to separate compounds based on their net positive charge.
-
Adsorption Chromatography: Further separation is achieved using adsorption chromatography, which separates molecules based on their affinity to the stationary phase.
-
Gel Filtration Chromatography: The final purification step involves gel filtration chromatography, separating molecules based on their size.
Chitinase Inhibition Assay (IC50 Determination)
This protocol outlines a general method for determining the IC50 value of a chitinase inhibitor.
Materials:
-
Purified chitinase enzyme
-
Chitin substrate (e.g., colloidal chitin)
-
Buffer solution
-
This compound (or other inhibitors) at various concentrations
-
Spectrophotometer or other suitable detection instrument
Protocol:
-
Enzyme and Substrate Preparation: Prepare a solution of the target chitinase and a suspension of the chitin substrate in a suitable buffer.
-
Inhibitor Dilution Series: Prepare a series of dilutions of this compound.
-
Reaction Mixture: In a microplate or similar vessel, combine the chitinase solution, chitin substrate, and a specific concentration of this compound. Include control reactions with no inhibitor.
-
Incubation: Incubate the reaction mixtures at a constant temperature (e.g., 20°C or 37°C) for a set period.
-
Reaction Termination and Detection: Stop the reaction and measure the amount of product formed. This can be done by quantifying the release of N-acetylglucosamine.
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that results in a 50% reduction in enzyme activity.
In Vivo Insecticidal Activity Assay (Cockroach)
This protocol describes a general method for assessing the insecticidal activity of chitinase inhibitors in cockroaches.
Materials:
-
American cockroach (Periplaneta americana) larvae
-
This compound solution
-
Micro-syringe
Protocol:
-
Preparation of this compound Solution: Dissolve this compound in a suitable solvent to the desired concentration.
-
Injection: Inject a precise volume of the this compound solution into the ventral abdominal part of the cockroach larvae. A control group should be injected with the solvent only.
-
Observation: House the treated and control larvae under standard conditions and monitor them for molting defects and mortality over a period of several days.
-
Data Collection: Record the number of dead larvae in each group and calculate the mortality rate.
References
Argadin's Potency Unveiled: A Comparative Analysis of Its Inhibitory Effects on Insect versus Fungal Chitinases
For Immediate Release
[City, State] – [Date] – Argadin, a naturally occurring cyclic peptide, demonstrates significant inhibitory activity against chitinases, enzymes crucial for the development and survival of a wide range of organisms, including insects and fungi. This guide provides a comprehensive comparison of this compound's inhibitory efficacy against insect and fungal chitinases, supported by experimental data, detailed protocols, and mechanistic diagrams to inform researchers, scientists, and drug development professionals in the fields of pest control and antifungal therapy.
Quantitative Comparison of this compound's Inhibitory Activity
This compound exhibits a notably potent inhibitory effect on insect chitinases, with activity observed in the nanomolar range. Its efficacy against fungal chitinases, while significant, appears to be more variable, generally falling within the nanomolar to micromolar range. The following table summarizes the available quantitative data on the inhibition of various chitinases by this compound.
| Target Organism | Enzyme Source | Inhibition Metric | Value | Temperature (°C) | Reference |
| Insect | Lucilia cuprina (sheep blowfly) | IC50 | 3.4 nM | 20 | [1][2] |
| Insect | Lucilia cuprina (sheep blowfly) | IC50 | 150 nM | 37 | [1][2] |
| Bacterium | Serratia marcescens | Ki | 19.2 nM | 37 | [3] |
| Bacterium | Streptomyces griseus | IC50 | 1.9 µM | 37 | [3] |
| Bacterium | Bacillus subtilis | IC50 | 1.9 µM | 37 | [3] |
| Fungus | Aspergillus fumigatus | Ki | Nanomolar to Micromolar range | Not Specified | [1] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Experimental Protocols
The determination of this compound's inhibitory activity on chitinases typically involves spectrophotometric assays that measure the end-products of chitin hydrolysis. Below are detailed methodologies for conducting such experiments.
Chitinase Inhibition Assay using a Chromogenic Substrate
This method utilizes a synthetic substrate, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), which releases a colored product upon cleavage by chitinase.
Materials:
-
Purified chitinase (from insect or fungal source)
-
This compound (of varying concentrations)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0)
-
Stop solution (e.g., 0.5 M sodium carbonate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of this compound dilutions in the assay buffer.
-
In a 96-well microplate, add a fixed amount of chitinase solution to each well.
-
Add the different concentrations of this compound to the respective wells. A control well with no inhibitor should be included.
-
Pre-incubate the enzyme and inhibitor mixture at the desired temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the pNAG substrate to all wells.
-
Incubate the plate at the same temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution to each well. The stop solution will also induce a color change in the liberated p-nitrophenol.
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Determination of the Inhibition Constant (Ki)
To determine the mode of inhibition and the inhibition constant (Ki), kinetic experiments are performed with varying concentrations of both the substrate and the inhibitor.
Procedure:
-
Perform the chitinase assay as described above, but with multiple concentrations of the pNAG substrate at each fixed concentration of this compound.
-
Measure the initial reaction velocities (rate of product formation) for each combination of substrate and inhibitor concentration.
-
Analyze the data using graphical methods, such as a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]), or by non-linear regression analysis fitting the data to Michaelis-Menten kinetic models for different inhibition types (competitive, non-competitive, uncompetitive).
-
The Ki value can be determined from these analyses. For competitive inhibition, the Cheng-Prusoff equation (Ki = IC50 / (1 + [S]/Km)) can also be used, where [S] is the substrate concentration and Km is the Michaelis constant.
Mechanistic Insights and Visualizations
This compound acts as a competitive inhibitor of family 18 chitinases. Its cyclic peptide structure mimics the shape of the natural chitin substrate, allowing it to bind to the active site of the enzyme and block the access of the actual substrate.
Figure 1: Competitive inhibition of chitinase by this compound.
The following diagram illustrates the general workflow for determining the inhibitory effect of this compound on a chitinase.
References
Safety Operating Guide
Personal protective equipment for handling Argadin
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal protocols for Argadin, a cyclic peptide and chitinase inhibitor. The following procedural guidance is intended to ensure the safe management of this compound in a laboratory setting.
Product Information and Physical Data
This compound is a white powder, identified as a potent chitinase inhibitor.[1][2] It is a cyclic pentapeptide with the molecular formula C29H42N10O9 and a molecular weight of 674.72 g/mol .[1][2] this compound is soluble in acidic water and acidic DMSO, slightly soluble in water and DMSO, and insoluble in methanol, acetone, and chloroform.[1]
| Property | Value | Source |
| Molecular Formula | C29H42N10O9 | [1][2] |
| Molecular Weight | 674.72 g/mol | [1][2] |
| Physical State | White powder | [1] |
| Solubility | Soluble in acidic H2O and acidic DMSO. Slightly soluble in H2O and DMSO. Insoluble in MeOH, acetone, and CHCl3. | [1] |
| Storage | Store lyophilized peptide at -20°C or colder for long-term storage. Once reconstituted, store solutions at 4°C for short-term use and -20°C or colder for longer periods. Avoid repeated freeze-thaw cycles. | [2] |
Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on handling similar research compounds is mandated. Standard laboratory procedures should be employed, and personnel must use the following PPE:
-
Hand Protection: Nitrile or latex gloves are required. Double-gloving is recommended when handling the powdered form.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles must be worn.
-
Body Protection: A laboratory coat or a disposable gown should be worn to protect against skin contact.
-
Respiratory Protection: A face mask is necessary when working with the fine powder to prevent inhalation.
Operational Plan: Handling and Storage
3.1. General Handling Precautions:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Do not eat, drink, or smoke in the designated work area.
-
Wash hands thoroughly after handling.
3.2. Weighing and Reconstitution:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
When weighing, use an analytical balance within a ventilated enclosure.
-
For reconstitution, refer to the solubility data. Initially, attempt to dissolve the peptide in sterile distilled water or a dilute (0.1%) acetic acid solution.[3] Sonication may aid in dissolving larger particles.[4]
-
If the initial solvent fails, the peptide solution can be lyophilized again, and a stronger solvent can be attempted.
3.3. Storage:
-
Lyophilized Powder: Store in a tightly sealed vial in a dry, dark, and cool place. For long-term stability, -20°C or colder is recommended.
-
Solutions: For short-term storage (up to a week), solutions can be kept at 4°C. For longer durations, aliquot the solution into single-use vials and store at -20°C or colder to avoid repeated freeze-thaw cycles.
Emergency Procedures
In the event of accidental exposure, follow these procedures immediately:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult or respiratory irritation occurs, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
All waste materials containing this compound must be treated as chemical waste and disposed of according to institutional and local environmental regulations.
-
Solid Waste: Collect unused this compound powder and any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves) in a designated, labeled, and sealed chemical waste container.
-
Liquid Waste: Collect all this compound solutions in a labeled, leak-proof chemical waste container. Do not pour peptide solutions down the drain.
-
Contaminated Labware: Decontaminate glassware by washing with an appropriate solvent or detergent. If complete decontamination cannot be assured, dispose of it as chemical waste.
Safety Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
